7-Fluoro-2-methylimidazo[1,2-a]pyridine
Description
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Properties
Molecular Formula |
C8H7FN2 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
7-fluoro-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7FN2/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,1H3 |
InChI Key |
RIUYNSATGNPXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)F |
Origin of Product |
United States |
Foundational & Exploratory
Engineering the Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to 7-Fluoro-2-methylimidazo[1,2-a]pyridine
Executive Summary
In modern medicinal chemistry, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold" due to its profound synthetic versatility and broad spectrum of biological activities[1]. As drug discovery pivots towards highly targeted therapies, functionalizing this core with specific halogens and alkyl groups allows researchers to fine-tune pharmacokinetics and target engagement. This whitepaper provides an in-depth technical analysis of 7-Fluoro-2-methylimidazo[1,2-a]pyridine , exploring its structural rationale, a self-validating synthetic methodology, and its expanding role in oncology and kinase inhibition[2].
Structural Rationale and Physicochemical Profiling
The strategic placement of functional groups on the imidazo[1,2-a]pyridine bicyclic system is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements[2].
-
The 7-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the 7-position serves a dual purpose. First, it lowers the pKa of the bridgehead nitrogen, which can modulate the molecule's overall basicity and improve its pharmacokinetic profile. Second, the carbon-fluorine bond provides a metabolic shield against cytochrome P450-mediated oxidation, significantly enhancing the compound's half-life in vivo.
-
The 2-Methyl Substitution: The methyl group at the 2-position provides a critical steric constraint. In the context of kinase active sites, this steric bulk can dictate the binding conformation, locking the molecule into a bioactive pose while preventing off-target interactions. Furthermore, it serves as a robust synthetic handle for downstream functionalization.
Quantitative Physicochemical Data
The following table summarizes the core quantitative data and physical properties of the compound, establishing a baseline for analytical verification[3].
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | 7-Fluoro-2-methylimidazo[1,2-a]pyridine | Core scaffold for targeted covalent inhibitors. |
| CAS Number | 1260812-67-6 | Unique registry identifier for procurement. |
| Molecular Formula | C8H7FN2 | Determines exact mass for LC-MS validation. |
| Molecular Weight | 150.15 g/mol | Low MW allows for extensive downstream elaboration. |
| SMILES String | FC=1C=CN2C=C(N=C2C1)C | Computational modeling and virtual screening. |
| Purity Standard | ≥98% | Required threshold for biological assay integrity. |
| Storage Conditions | Sealed in dry, 2-8°C | Prevents ambient oxidative degradation. |
Mechanistic Synthesis and Self-Validating Protocol
The synthesis of imidazo[1,2-a]pyridines relies on a bimolecular condensation reaction between an 2-aminopyridine derivative and an α-haloketone[1][4]. As a Senior Application Scientist, I emphasize that successful execution requires understanding the thermodynamic and kinetic drivers of each step.
Fig 1: Self-validating synthetic workflow for 7-Fluoro-2-methylimidazo[1,2-a]pyridine.
Step-by-Step Methodology & Causality
Step 1: Dissolution and Activation
-
Action: Suspend 2-amino-4-fluoropyridine (1.0 eq) in absolute ethanol, followed by the dropwise addition of chloroacetone (1.1 eq).
-
Causality: Ethanol is selected as a polar protic solvent because it stabilizes the highly polar transition state during the initial nucleophilic attack of the endocyclic pyridine nitrogen onto the α-carbon of chloroacetone. The slight excess of chloroacetone compensates for its volatility and potential self-condensation at elevated temperatures.
Step 2: Reflux and Cyclization
-
Action: Elevate the reaction temperature to 70-80°C and maintain reflux for 4-6 hours.
-
Causality: While the initial alkylation is rapid, the subsequent intramolecular cyclization—where the exocyclic amine attacks the ketone carbonyl to form a hemiaminal intermediate—requires thermal energy to overcome the activation barrier. Subsequent dehydration yields the fully aromatized, thermodynamically stable imidazo[1,2-a]pyridine core[4].
Step 3: In-Process Quality Control (Self-Validation)
-
Action: Monitor reaction progress via LC-MS or TLC (eluent: EtOAc/Hexane).
-
Causality: Relying strictly on elapsed time is a flawed heuristic. LC-MS provides exact mass confirmation of intermediate consumption and product formation (m/z 151.15 [M+H]+). The reaction must only be quenched when conversion exceeds 95% to prevent difficult downstream separations of unreacted starting materials.
Step 4: Aqueous Workup and Neutralization
-
Action: Cool the mixture to room temperature, quench with saturated aqueous NaHCO3, and extract with ethyl acetate.
-
Causality: The condensation generates hydrochloric acid as a byproduct, which protonates the newly formed imidazo[1,2-a]pyridine, rendering it water-soluble. NaHCO3 gently deprotonates the core without hydrolyzing sensitive functional groups, driving the neutral free base into the organic extraction phase.
Pharmacological Applications and Target Engagement
The unique structural framework of imidazo[1,2-a]pyridine allows for strong interactions with biological targets, making it a highly favorable candidate for anticancer drug development[2].
Recently, scaffold hopping strategies have successfully replaced traditional cores (like pyridinopyrimidinone) with imidazo[1,2-a]pyridine to develop novel targeted covalent inhibitors (TCIs). For example, functionalized imidazo[1,2-a]pyridines have been engineered to target the KRAS G12C mutation. By installing an electrophilic warhead on the scaffold, these derivatives form irreversible covalent bonds with the mutant cysteine residue, effectively locking the kinase in an inactive state.
Fig 2: Mechanism of action for imidazo[1,2-a]pyridine-based kinase inhibitors.
Beyond oncology, the synthetic versatility of this core has led to significant advances in identifying derivatives with potent activity against tubulin, HDACs, and key enzymes involved in Alzheimer's disease and tuberculosis[1].
Conclusion
7-Fluoro-2-methylimidazo[1,2-a]pyridine represents a highly optimized, synthetically accessible building block in the medicinal chemist's toolkit. By understanding the mechanistic drivers of its synthesis and the physicochemical benefits of its specific substitutions, researchers can leverage this scaffold to design next-generation therapeutics with enhanced target affinity and metabolic resilience.
References
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biological activity of 7-fluoro substituted imidazo[1,2-a]pyridine derivatives
An In-depth Technical Guide to the Biological Activity of 7-Fluoro Substituted Imidazo[1,2-a]pyridine Derivatives
Foreword: The Strategic Value of Fluorine in a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to interact with a wide array of biological targets in a specific and high-affinity manner. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold, forming the basis of drugs with applications ranging from hypnotic agents like Zolpidem to anti-ulcer treatments such as Zolimidine.[1][2][3]
The true power of this scaffold, however, is unlocked through strategic chemical modification. The introduction of a fluorine atom, particularly at the 7-position, is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein. This guide synthesizes the current understanding of 7-fluoro substituted imidazo[1,2-a]pyridine derivatives, moving from their chemical synthesis to their diverse and potent biological activities. Our focus will be on the causality behind experimental design and the validation of these compounds as promising therapeutic leads.
Synthetic Strategies: Building the 7-Fluoro Core
The versatility of the imidazo[1,2-a]pyridine scaffold is matched by the variety of synthetic routes available for its construction.[4] A common and efficient approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For our specific focus, the synthesis begins with a fluorinated aminopyridine precursor. A particularly robust method is the copper-complex-promoted [3+2] oxidative cyclization, which offers high yields and utilizes inexpensive starting materials.[5]
Workflow for Synthesis of 7-Fluoro-Imidazo[1,2-a]pyridine
Caption: High-level workflow for copper-catalyzed synthesis.
Experimental Protocol: One-Pot Synthesis of 7-Fluoro-imidazo[1,2-a]pyridine
This protocol is adapted from a high-yield, one-step process.[5] The rationale is to leverage a copper catalyst to facilitate the cyclization between the aminopyridine and an acetylene source, providing an efficient route to the core scaffold.
-
Reactor Setup: To a three-necked, round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-amino-4-fluoropyridine (1.0 eq), a copper (I) salt (e.g., CuI, 0.1 eq), and a suitable solvent such as DMF.
-
Catalyst Activation: Add a ligand (e.g., 1,10-phenanthroline, 0.1 eq) to the mixture and stir under a nitrogen atmosphere for 15 minutes to allow for complex formation.
-
Reagent Addition: Introduce an acetylene source (e.g., calcium carbide, 2.0 eq) and a peroxide oxidant (e.g., di-tert-butyl peroxide, 2.0 eq) to the reaction vessel.
-
Reaction: Heat the mixture to 80-100°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The elevated temperature is necessary to drive the oxidative cyclization.
-
Quenching and Extraction: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous phase three times with ethyl acetate. The extraction isolates the organic product from the inorganic salts and solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 7-fluoro-imidazo[1,2-a]pyridine.
Anticancer Activity: Targeting Malignant Pathways
The 7-fluoro-imidazo[1,2-a]pyridine scaffold is a powerful platform for the development of anticancer agents, primarily through the inhibition of key protein kinases that drive tumor growth and survival.[6]
Mechanism of Action: Kinase Inhibition and Pathway Modulation
Derivatives have shown potent inhibitory activity against enzymes like IRAK (Interleukin-1 Receptor-Associated Kinase) and FLT3 (FMS-like Tyrosine Kinase 3) , which are critical in the signaling pathways of hematopoietic cancers such as Acute Myeloid Leukemia (AML).[5] Inhibition of these kinases disrupts downstream signaling, interfering with cell proliferation and survival.
More recently, a novel derivative, termed MIA, was shown to exert its effects by modulating the NF-κB and STAT3 signaling pathways . These pathways are central regulators of inflammation and are often constitutively active in cancer cells, promoting survival and proliferation. MIA was found to suppress NF-κB activity and inhibit STAT3 phosphorylation, leading to reduced expression of anti-apoptotic proteins like Bcl-2.
Caption: Inhibition of NF-κB and STAT3 pathways by a derivative (MIA).
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of these compounds is quantified by their IC50 values (the concentration required to inhibit 50% of cell growth) against various cancer cell lines.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| 12b | Hep-2 (Laryngeal) | Not Specified | 11 | |
| 12b | HepG2 (Liver) | Not Specified | 13 | |
| 12b | MCF-7 (Breast) | Not Specified | 11 | |
| MIA | MDA-MB-231 (Breast) | NF-κB / STAT3 | ~25-30 | |
| MIA | SKOV3 (Ovarian) | NF-κB / STAT3 | ~25-30 | |
| I-11 | NCI-H358 (Lung) | Covalent KRAS G12C | Potent |
Protocol: MTT Cell Viability Assay
This protocol is a self-validating system for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-fluoro-imidazo[1,2-a]pyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antimicrobial and Antiviral Activity
The scaffold's versatility extends to infectious diseases, with derivatives showing promise against bacteria, fungi, and viruses.
Antibacterial Mechanism and SAR
The antimicrobial activity of imidazo[1,2-a]pyridines is heavily influenced by the nature and position of substituents.[7] The presence of a 7-fluoro group, often in combination with other halogens like bromine on an appended phenyl ring, has been shown to significantly enhance antimicrobial activity.[8] The mechanism of action for some derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for DNA replication and repair.[7]
| Compound Ref. | Bacterial/Fungal Strain | Activity Metric | Value (µg/mL) | Reference |
| Compound 91 | E. coli | MIC | 15.625 | |
| Compound 91 | K. pneumoniae | MIC | < Gentamicin | |
| Compound 89 | S. epidermidis | MIC | 62.5 | |
| General | Gram (+) & Gram (-) | MIC | Variable | [8] |
MIC: Minimum Inhibitory Concentration
Anti-Influenza Activity: Targeting Viral Polymerase
A significant breakthrough has been the discovery of imidazo[1,2-a]pyridine derivatives that act as potent inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp).[9] This enzyme is crucial for viral replication. A structure-activity relationship (SAR) study identified key features on the imidazo[1,2-a]pyridine-3-carboxamide scaffold that enhance inhibitory potency, leading to compounds with sub-micromolar activity against the H1N1 strain.[9]
Protocol: Broth Microdilution for MIC Determination
This method provides a quantitative measure of a compound's antibacterial efficacy.
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., E. coli ATCC 25922) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Central Nervous System (CNS) Applications
The physicochemical properties of 7-fluoro-imidazo[1,2-a]pyridines, including their ability to cross the blood-brain barrier, make them attractive candidates for CNS disorders.
Neurodegenerative Diseases: Imaging and Therapeutics
In the context of Alzheimer's disease, fluorinated (specifically ¹⁸F-labeled) imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as potential PET imaging agents for detecting beta-amyloid plaques in the brain.[10] Beyond diagnostics, the core scaffold is being explored for developing multifunctional ligands that can modulate key targets in neurodegeneration, such as β-secretase (BACE1), γ-secretase, and various neurotransmitter receptors.[11][12]
Consolidated Structure-Activity Relationship (SAR)
Across all biological activities, a clear SAR emerges for the 7-fluoro-imidazo[1,2-a]pyridine scaffold. The fluorination at the C7 position consistently proves to be a valuable modification.
Caption: Key modification points on the imidazo[1,2-a]pyridine scaffold.
-
C7-Position: The fluoro group here enhances metabolic stability and can improve binding affinity through favorable electrostatic interactions. It is a key determinant in antimicrobial activity.[7][8]
-
C2-Position: This position is frequently substituted with aryl or heteroaryl groups. These substituents are crucial for orienting the molecule within the binding pockets of target proteins, such as kinases.[6][7]
-
C3-Position: Modifications at this position, often with carboxamide linkers, have been pivotal in developing potent anti-influenza agents.[9]
Conclusion and Future Horizons
The 7-fluoro substituted imidazo[1,2-a]pyridine scaffold has firmly established itself as a privileged structure with an exceptionally broad spectrum of biological activities. Its synthetic accessibility allows for extensive chemical exploration, leading to the identification of potent and selective agents against cancer, infectious diseases, and CNS disorders.
The future of this scaffold lies in multi-target drug design and the development of covalent inhibitors. For instance, creating compounds that simultaneously inhibit key kinases and inflammatory pathways could offer synergistic benefits in cancer therapy. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of current lead compounds will be critical for their successful translation into clinical candidates. The strategic placement of the 7-fluoro group will undoubtedly remain a central theme in these future endeavors, underscoring its profound impact on modern drug discovery.
References
- ChemicalBook. (2024, April 23). 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method.
- ChemicalBook. (2023, January 19). The introduction of 7-Fluoro-imidazo[1,2-a]pyridine.
- De Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Bioorganic & Medicinal Chemistry.
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Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Li, J., et al. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
-
Sondhi, S. M., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry. Available at: [Link]
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IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at: [Link]
- Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Endocrine, Metabolic & Immune Disorders - Drug Targets.
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Al-Tel, T. H., et al. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][5][13]benzothiazole motifs. European Journal of Medicinal Chemistry. Available at: [Link]
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Kung, M. P., et al. (2006). Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease. Nuclear Medicine and Biology. Available at: [Link]
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de Souza, A. M., et al. Synthesis and Structure Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. Available at: [Link]
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ResearchGate. (n.d.). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Available at: [Link]
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Rollas, S., et al. (2002). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]
- Patel, V. H., et al. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal of Chemistry.
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Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
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Pavek, P., et al. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. European Journal of Medicinal Chemistry. Available at: [Link]
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da Silva, G. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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Singh, S., et al. (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie. Available at: [Link]
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Bashash, D., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts. Available at: [Link]
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An-Najah National University. (n.d.). 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. An-Najah Repository. Available at: [Link]
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literature review of 7-Fluoro-2-methylimidazo[1,2-a]pyridine synthesis
Technical Whitepaper: Strategic Synthesis of 7-Fluoro-2-methylimidazo[1,2-a]pyridine
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien) and emerging anti-inflammatory agents. The 7-Fluoro-2-methylimidazo[1,2-a]pyridine derivative is of particular interest due to the bioisosteric properties of fluorine—enhancing metabolic stability by blocking the metabolically vulnerable C7 position—and the 2-methyl group, which serves as a steric handle or a functionalization point for further SAR (Structure-Activity Relationship) expansion.
This guide details the most robust synthetic route: the condensation of 2-amino-4-fluoropyridine with chloroacetone . Unlike multicomponent couplings (e.g., Groebke-Blackburn-Bienaymé) which typically yield 3-amino derivatives, this condensation protocol selectively yields the 2-methyl-substituted core with high regiochemical fidelity.
Retrosynthetic Analysis & Regiochemistry
To achieve the target molecule efficiently, we employ a convergent strategy. The critical challenge is ensuring the fluorine atom ends up at the C7 position of the fused system.
-
Regiochemical Rule: In the cyclization of 2-aminopyridines with
-haloketones, substituents at the pyridine C4 position translate to the C7 position of the resulting imidazo[1,2-a]pyridine. -
Precursor Selection: Therefore, 2-amino-4-fluoropyridine is the mandatory starting material.
-
Cyclization Agent: Chloroacetone provides the 2-methyl substituent and the two-carbon bridge necessary to close the imidazole ring.
Pathway Visualization (DOT)
Figure 1: Retrosynthetic breakdown illustrating the convergence of 2-amino-4-fluoropyridine and chloroacetone.
Detailed Experimental Protocol
This protocol is optimized for gram-scale synthesis, prioritizing yield and purity.
Reagents & Materials
| Reagent | CAS Registry | Eq. | Role |
| 2-Amino-4-fluoropyridine | 942-39-2 | 1.0 | Core Scaffold |
| Chloroacetone | 78-95-5 | 1.2 - 1.5 | Cyclizing Agent |
| Ethanol (Anhydrous) | 64-17-5 | Solvent | Reaction Medium |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 2.0 | Acid Scavenger |
| Ethyl Acetate | 141-78-6 | Extraction | Workup |
Step-by-Step Methodology
Step 1: Solubilization In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-fluoropyridine (10 mmol, 1.12 g) in anhydrous ethanol (20 mL).
-
Expert Note: While methanol can be used, ethanol is preferred for its slightly higher boiling point (
), which accelerates the cyclodehydration step.
Step 2: Alkylation & Cyclization Add chloroacetone (12 mmol, ~0.96 mL) dropwise to the stirring solution at room temperature.
-
Safety: Chloroacetone is a potent lachrymator. Perform this addition inside a fume hood.
-
Observation: The solution may darken slightly.
Step 3: Reflux
Heat the reaction mixture to reflux (
-
Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting amine spot (
) should disappear, replaced by a higher running fluorescent spot.
Step 4: Neutralization
Cool the mixture to room temperature. The reaction generates HCl as a byproduct. Add solid NaHCO₃ (20 mmol) or a saturated aqueous solution of NaHCO₃ until pH
-
Why: The imidazo[1,2-a]pyridine product is basic. If left acidic, it will remain protonated and water-soluble, leading to yield loss during extraction.
Step 5: Workup & Purification [1]
-
Remove ethanol under reduced pressure (Rotavap).
-
Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (
mL). -
Dry the combined organic layers over anhydrous
. -
Concentrate to dryness.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0
50% EtOAc in Hexanes).
Characterization & Quality Control
To validate the synthesis, the following spectroscopic signatures must be confirmed.
NMR Expectations ( H NMR, 400 MHz, )
- 2.40 ppm (s, 3H): Characteristic singlet of the 2-Methyl group.
- 7.30 ppm (s, 1H): The H3 proton on the imidazole ring. This is a diagnostic singlet; its absence would imply substitution at the 3-position.
- 8.00 ppm (dd, 1H): The H5 proton (closest to the bridgehead nitrogen). It usually appears as a doublet or doublet of doublets due to coupling with F7 and H6.
-
6.50–7.00 ppm (m, 2H): The H6 and H8 protons. These will show complex splitting patterns due to
- H coupling ( is typically large, 6–10 Hz).
Mass Spectrometry (LC-MS)
-
Molecular Formula:
-
Exact Mass: 150.06
-
Observed Ion:
Mechanistic Workflow
The reaction proceeds via an initial attack of the ring nitrogen (endocyclic) on the alkyl halide, followed by ring closure by the exocyclic amine.
Figure 2: Step-wise mechanistic flow of the condensation reaction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Cyclization | Switch solvent to n-Butanol and reflux at |
| Regioisomers | Incorrect Precursor | Verify the starting material is 2-amino-4-fluoropyridine , not the 3- or 5-fluoro isomer. |
| Dark Tarry Product | Polymerization | Perform reaction under Nitrogen ( |
References
-
Regiospecific Synthesis of Imidazo[1,2-a]pyridines
- Source: The Journal of Organic Chemistry (ACS Public
- Relevance: Establishes the foundational regiochemistry rules for condensing 2-aminopyridines with -haloketones.
-
URL:[Link]
- Synthesis of 7-Fluoro-imidazo[1,2-a]pyridine Derivatives Source: ChemicalBook / Industrial Patent Data Relevance: Provides industrial scale-up context for 7-fluoro analogs and Halex reaction precursors.
-
Copper-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyridines
- Source: Organic Chemistry Portal / J. Org. Chem.
- Relevance: Describes modern, alternative oxidative coupling methods using copper catalysts if the condens
-
URL:[Link]
- 2-Amino-4-fluoropyridine Precursor Synthesis Source: Guidechem / Patent CN112552233A Relevance: Details the synthesis of the critical amine precursor via Hofmann degrad
Sources
An In-depth Technical Guide to the Electronic Effects of Fluorine in 2-Methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive analysis of the electronic effects of fluorine substitution on the 2-methylimidazo[1,2-a]pyridine core, a privileged heterocyclic system found in numerous therapeutic agents. By examining the interplay of inductive and resonance effects, this document elucidates how the position of a single fluorine atom can modulate the electron density, basicity, and overall reactivity of the molecule. This guide synthesizes available spectroscopic data, outlines protocols for synthesis and characterization, and details computational methodologies to provide a foundational resource for the rational design of novel fluorinated imidazo[1,2-a]pyridine-based drug candidates.
Introduction: The Strategic Role of Fluorine in Drug Design
The imidazo[1,2-a]pyridine scaffold is a versatile and highly valued heterocycle in medicinal chemistry, forming the core of drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[1] Its unique electronic structure and ability to participate in a wide range of biological interactions make it an attractive starting point for drug discovery. The introduction of fluorine into such scaffolds has become a powerful strategy to fine-tune a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong C-F bonds can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2]
This guide focuses specifically on the electronic perturbations induced by a single fluorine atom at various positions on the 2-methylimidazo[1,2-a]pyridine ring system. Understanding these effects is paramount for predicting and controlling the molecule's reactivity, basicity (pKa), and its potential for non-covalent interactions, all of which are critical determinants of its pharmacological profile.
Synthesis of Positional Isomers of Fluoro-2-methylimidazo[1,2-a]pyridine
The synthesis of the target compounds, the positional isomers of fluoro-2-methylimidazo[1,2-a]pyridine, can be achieved through established heterocyclic chemistry methodologies. The primary route involves the condensation of an appropriately substituted 2-aminopyridine with a suitable three-carbon synthon.[3][4]
General Synthetic Approach: Tschitschibabin Reaction
The most common and versatile method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction.[3] This involves the reaction of a 2-aminopyridine with an α-haloketone. For the synthesis of the 2-methyl derivatives, chloroacetone is a suitable reagent.
Caption: General workflow for the synthesis of fluoro-2-methylimidazo[1,2-a]pyridines.
Detailed Experimental Protocol
Materials:
-
Appropriate fluoro-2-aminopyridine isomer (e.g., 5-fluoro-2-aminopyridine)
-
Chloroacetone
-
Ethanol (anhydrous)
-
Sodium bicarbonate
Procedure:
-
To a solution of the fluoro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add chloroacetone (1.1 eq).
-
Add sodium bicarbonate (1.2 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Spectroscopic Analysis: Unveiling the Electronic Landscape
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the electronic environment of the imidazo[1,2-a]pyridine core. The chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to the electron-donating or electron-withdrawing nature of the fluorine substituent and its position on the ring.
¹H and ¹³C NMR Spectroscopy
Table 1: Representative ¹H and ¹³C NMR Data for a Fluorinated 2-Methylimidazo[1,2-a]pyridine Derivative
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate[5] | 2-CH₃ | 2.69 (s) | 16.79 |
| 5 | 9.28 (dd) | 119.13 | |
| 6-F | - | 153.43 (d) | |
| 7 | 7.28 (td) | 113.88 | |
| 8 | 7.56 (dd) | 115.42 |
Note: Data obtained in CDCl₃. 's' denotes singlet, 'd' doublet, 't' triplet, 'q' quartet, 'm' multiplet, 'dd' doublet of doublets, 'td' triplet of doublets.
Interpretation of Trends:
-
¹H NMR: The introduction of an electronegative fluorine atom is expected to deshield adjacent protons, causing a downfield shift in their resonance. The magnitude of this shift will be dependent on the distance and through-bond/through-space effects. Protons ortho and para to the fluorine will experience the most significant deshielding.
-
¹³C NMR: The carbon atom directly attached to the fluorine will exhibit a large downfield shift and will appear as a doublet due to ¹JCF coupling. The magnitude of this coupling constant provides further structural information. Other carbon atoms in the ring will also experience shifts in their resonance depending on their position relative to the fluorine.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for probing the local electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus is exquisitely sensitive to the electronic nature of its surroundings.
Expected Trends in ¹⁹F Chemical Shifts:
The ¹⁹F chemical shift will vary depending on the position of the fluorine atom on the imidazo[1,2-a]pyridine ring. This is due to the differing contributions of inductive and resonance effects at each position. A systematic study of the ¹⁹F NMR spectra of the positional isomers would provide a valuable dataset for correlating chemical shifts with electronic properties.[6]
Quantitative Analysis of Electronic Effects
To quantify the electronic influence of the fluorine substituent, two key parameters are employed: pKa values and Hammett constants.
Acidity (pKa): The Impact of Fluorine on Basicity
The imidazo[1,2-a]pyridine system possesses a basic nitrogen atom (N1) which can be protonated. The pKa of the conjugate acid is a direct measure of the basicity of the molecule. The electron-withdrawing nature of the fluorine atom is expected to decrease the electron density on N1, thereby reducing its basicity and lowering the pKa value.
Experimental Protocol for pKa Determination (Spectrophotometric Method): [7]
-
Prepare a series of buffer solutions of known pH.
-
Prepare a stock solution of the fluorinated 2-methylimidazo[1,2-a]pyridine derivative.
-
Add a small aliquot of the stock solution to each buffer solution to a final concentration suitable for UV-Vis analysis.
-
Record the UV-Vis absorption spectrum for each solution across a relevant wavelength range.
-
Identify the wavelength of maximum absorbance change upon protonation/deprotonation.
-
Plot the absorbance at this wavelength against the pH.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Caption: Workflow for the spectrophotometric determination of pKa.
Hammett Constants (σ): Quantifying Substituent Effects
The Hammett equation, log(K/K₀) = σρ, provides a powerful tool for quantifying the electronic effect of a substituent on the reactivity of a molecule.[8][9] The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of a given reaction to these effects.
By measuring the pKa values of a series of substituted 2-methylimidazo[1,2-a]pyridines, a Hammett plot can be constructed to determine the ρ value for the protonation equilibrium. This, in turn, allows for the determination of the σ values for the fluorine substituent at different positions.
Table 2: Typical Hammett Constants for Fluorine [10]
| Substituent | σm | σp |
| F | 0.34 | 0.06 |
Note: These values are for substituted benzoic acids and may vary for heterocyclic systems.
Computational Quantum Chemical Analysis
In the absence of comprehensive experimental data, computational methods, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic effects of fluorine substitution.
Protocol for DFT Calculations
Software: Gaussian, Spartan, or other suitable quantum chemistry package.
Methodology:
-
Geometry Optimization: Optimize the ground-state geometry of the parent 2-methylimidazo[1,2-a]pyridine and each of its fluoro-substituted isomers using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies).
-
Electronic Property Calculations: From the optimized geometries, calculate key electronic properties, including:
-
Molecular Electrostatic Potential (MEP) Maps: To visualize the electron-rich and electron-deficient regions of the molecule.
-
Natural Bond Orbital (NBO) Analysis: To determine atomic charges and analyze orbital interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): To understand the molecule's reactivity and electronic transitions.
-
Proton Affinities: To theoretically predict the pKa values.
-
Caption: A typical workflow for DFT calculations on fluorinated 2-methylimidazo[1,2-a]pyridines.
Predicted Electronic Effects from Computational Studies
Computational studies are expected to reveal the following trends:
-
Electron Density: Fluorine will withdraw electron density from the ring through the σ-framework (inductive effect). The extent of this withdrawal will be greatest at the carbon to which it is attached and will decrease with distance. Depending on its position, fluorine can also donate electron density to the π-system through resonance.
-
Basicity: The calculated proton affinities will likely correlate with the experimentally determined pKa values, with fluorine substitution leading to lower proton affinities (lower basicity).
-
Reactivity: Analysis of the HOMO and LUMO energies and their distribution will provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack.
Conclusion and Future Directions
The introduction of a fluorine atom onto the 2-methylimidazo[1,2-a]pyridine scaffold provides a powerful handle for modulating its electronic properties. This guide has outlined the synthetic strategies, analytical techniques, and computational methods necessary to understand and quantify these effects.
While some experimental data exists, a systematic study characterizing all positional isomers of fluoro-2-methylimidazo[1,2-a]pyridine is warranted. Such a study would provide a comprehensive dataset of spectroscopic properties (¹H, ¹³C, and ¹⁹F NMR), pKa values, and Hammett constants. This information, in conjunction with detailed computational analysis, would create a robust platform for the rational design of novel imidazo[1,2-a]pyridine-based drug candidates with optimized pharmacological profiles. The insights gained from such a systematic investigation will be invaluable for medicinal chemists seeking to leverage the unique properties of fluorine in the development of next-generation therapeutics.
References
- Current time information in Edmonton, CA. (n.d.).
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
- Pior, M., & Rodo, O. (2021). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 26(15), 4485.
- Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522.
- NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine Notes.
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The Hammett Equation. (n.d.). Retrieved from [Link]
- Kuprov, I., & Claridge, T. D. W. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(15), 10062–10070.
- Rovira, A. S. (2025, October 22). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. MDPI.
- A Deep Insight into the Application of Linear Free Energy Relationships (LFER) to Five Membered Heterocyclic Ring Systems. (n.d.). ChemRxiv.
- Kuprov, I., & Claridge, T. D. W. (2022).
- Fluorine-19 Nuclear Magnetic Resonance. (n.d.). DTIC.
- Cermjani, E., Deckers, C., Maskos, M., & Rehm, T. H. (2025, January). Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. Chemistry – A European Journal.
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Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
- Kanthecha, D. A., Bhatt, B. S., & Patel, M. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Heliyon, 5(6), e01900.
- de Souza, M. V. N., Almeida, M. V., & de Oliveira, R. B. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Bioorganic & Medicinal Chemistry Letters, 12(18), 2537–2540.
- Wheeler, D. M. S., & Wheeler, M. M. (2012).
- (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one. (2021, May 14). MDPI.
- Request PDF. (2025, August 6). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives.
- Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2024). DARU Journal of Pharmaceutical Sciences, 24(7), 504-513.
- pKa values bases. (n.d.). Chair of Analytical Chemistry, University of Tartu.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega.
- Kushwaha, N. D. (2018, July 19). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
- Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflamm
- Correlations between the experimental pKa values of fluorine- and... (n.d.).
- Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. (n.d.). PMC.
- Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). (2023, December 15).
- Electronic properties and supramolecular study of selenoureas with fluorinated-NHC ligands derived from imidazo[1,5. (2022, December 7). Páginas Personales UNAM.
- Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. (2010, March 30). ScienceDirect.
- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. (n.d.). PubMed.
- Electronic properties and supramolecular study of selenoureas with fluorinated-NHC ligands derived from imidazo[1,5-a]pyridines. (n.d.). New Journal of Chemistry (RSC Publishing).
- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2021, July 6). MDPI.
- Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2‐a]pyrimidine-Schiff Base. (2023, December 15). Semantic Scholar. (2023, December 15). Semantic Scholar.
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Technical Guide: Solubility Profile and Solvent Selection for 7-Fluoro-2-methylimidazo[1,2-a]pyridine
Topic: Solubility Profile of 7-Fluoro-2-methylimidazo[1,2-a]pyridine in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive solubility analysis of 7-Fluoro-2-methylimidazo[1,2-a]pyridine (CAS: 1260812-67-6). As a fused bicyclic heterocycle often employed as a pharmacophore in GABAergic ligands and kinase inhibitors, understanding its solvation thermodynamics is critical for synthesis optimization, purification, and formulation.
Key Physicochemical Insights:
-
Lipophilicity: With a calculated LogP of ~1.78, the compound exhibits moderate lipophilicity, favoring medium-to-high polarity organic solvents.
-
pKa Influence: The bridgehead nitrogen (N1) confers basicity (approx. pKa 5.0–6.8 for the core), making aqueous solubility highly pH-dependent.
-
Crystal Lattice: The planar aromatic structure facilitates strong
- stacking, often requiring heat or high-dielectric solvents to disrupt the crystal lattice during dissolution.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand the molecular forces at play.
| Property | Value (Approx.) | Solubility Implication |
| LogP | 1.78 | Preferential solubility in chlorinated solvents and esters over water or alkanes. |
| H-Bond Donors | 0 | Cannot act as a hydrogen bond donor; relies on accepting H-bonds from protic solvents (MeOH, Water). |
| H-Bond Acceptors | 2 (N1, F) | Good solubility in H-bond donating solvents (Alcohols, Chloroform). |
| pKa (Conj. Acid) | ~5.5 – 6.8 | Critical: Soluble in aqueous acid (pH < 4); precipitates at neutral/basic pH. |
Structural Impact on Solvation
The 7-fluoro substituent increases lipophilicity and metabolic stability but reduces solubility in polar media compared to the non-fluorinated parent. The 2-methyl group disrupts crystal packing slightly more than the unsubstituted core, potentially lowering the melting point and enhancing solubility in organic solvents like ethyl acetate.
Solubility Profile in Organic Solvents
The following classification is derived from experimental synthesis protocols of imidazo[1,2-a]pyridine analogs and standard solubility parameters.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Status | Operational Use Case |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High | Ideal for extractions and low-temperature reactions. |
| Polar Aprotic | DMSO, DMF, DMA, NMP | Very High | Primary solvents for nucleophilic substitution reactions (SNAr). |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (T-dependent) | Excellent for recrystallization . Soluble at reflux; crystallizes upon cooling. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Standard extraction solvent; often used in chromatography. |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate to Good | THF is excellent for organometallic couplings (e.g., Suzuki, Sonogashira). |
| Alkanes | Hexane, Heptane, Pentane | Poor (Anti-solvent) | Used to precipitate the product from reaction mixtures. |
| Aqueous | Water (pH 7) | Insoluble | Used as a wash to remove inorganic salts. |
| Aqueous Acid | 1M HCl, 1M Acetic Acid | Soluble | Forms water-soluble hydrochloride salt (protonation at N1). |
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Use this protocol to generate precise quantitative data (mg/mL) for your specific batch.
-
Preparation: Weigh approx. 50 mg of 7-Fluoro-2-methylimidazo[1,2-a]pyridine into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration: Cap tightly. Agitate at 25°C (or target temp) for 24 hours using an orbital shaker or magnetic stir bar.
-
Visual Check: If fully dissolved, add more solid until a suspension persists (saturation).
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.
-
Quantification:
-
Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.
-
HPLC (Preferred): Dilute the filtrate with mobile phase and analyze against a standard curve.
-
Protocol B: Purification via Recrystallization
Based on the solubility differential between Ethanol (hot) and Water (cold).
-
Dissolution: Suspend the crude solid in minimal Ethanol (approx. 5-10 mL per gram).
-
Heating: Heat to reflux (approx. 78°C) until the solid fully dissolves.
-
Note: If insolubles remain, filter hot.
-
-
Nucleation: Remove from heat. Slowly add Water (anti-solvent) dropwise until a faint turbidity persists.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill at 0-4°C for 2 hours.
-
Harvest: Filter the crystals and wash with cold 20% Ethanol/Water.
Process Chemistry Applications
Reaction Solvent Selection
For synthetic transformations involving this core (e.g., C-3 functionalization), solvent choice dictates yield and purity.
-
Electrophilic Aromatic Substitution (e.g., Halogenation): Use Acetonitrile or DCM . These dissolve the substrate well at RT and do not interfere with electrophiles.
-
Metal-Catalyzed Cross-Coupling: Use 1,4-Dioxane or Toluene/Water mixtures. The lipophilicity of the 7-fluoro analog ensures it partitions into the organic phase, facilitating interaction with the catalyst.
Workup Strategy: The Acid-Base Swing
The basicity of the imidazo[1,2-a]pyridine nitrogen allows for a highly specific purification method termed the "Acid-Base Swing."
Caption: Acid-Base Swing Extraction workflow utilizing the pKa of the imidazo[1,2-a]pyridine core.
References
-
Synthesis and Properties of Imidazo[1,2-a]pyridines
-
Physicochemical Data (LogP/Structure)
-
General Solubility of Imidazo[1,2-a]pyridines
-
pKa and Salt Formation
-
ScienSage. (2025).[2] "Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines." (Discusses protonation and salt formation). Available at:
-
Sources
metabolic stability of 7-fluoro-imidazo[1,2-a]pyridine pharmacophores
An In-Depth Technical Guide: Metabolic Stability of 7-Fluoro-Imidazo[1,2-a]pyridine Pharmacophores
Audience: Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs, including zolpidem and alpidem.[1][2][3][4][5] Its synthetic tractability and versatile biological activity make it a highly attractive core for novel therapeutic agents.[1][6] However, the journey from a promising hit compound to a viable drug candidate is frequently challenged by metabolic liabilities. A compound that is rapidly metabolized by the body will struggle to achieve the necessary in vivo exposure to exert its therapeutic effect, a scenario that leads to poor pharmacokinetics and potential project termination.[7][8]
This guide provides a senior application scientist's perspective on understanding and evaluating the metabolic stability of a specific, strategically important subclass: 7-fluoro-imidazo[1,2-a]pyridine pharmacophores. The introduction of a fluorine atom is not a trivial substitution; it is a deliberate design choice aimed at blocking common metabolic pathways, thereby enhancing the molecule's resilience and improving its drug-like properties.[9][10][11][12][13] We will explore the theoretical underpinnings of this strategy, detail the industry-standard in vitro assays for empirical validation, and provide actionable insights for interpreting the resulting data.
The Metabolic Landscape: Predicting and Understanding Biotransformation
The metabolic fate of a xenobiotic is primarily determined by a suite of enzymes, predominantly located in the liver.[14][15] For nitrogen-containing heterocyclic systems like imidazo[1,2-a]pyridines, the primary routes of Phase I metabolism involve oxidative reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[16][17]
Common Metabolic Hotspots on the Imidazo[1,2-a]pyridine Core
The electron-rich nature of the imidazo[1,2-a]pyridine ring system makes it susceptible to several oxidative transformations:
-
Aromatic Hydroxylation: The pyridine ring, particularly at positions C5, C6, C7, and C8, can be a target for hydroxylation.
-
Imidazole Ring Oxidation: The C3 position of the imidazole moiety is another potential site for oxidation.
-
N-Oxidation: The nitrogen atoms within the bicyclic system can also be targets for oxidation.
Among these, hydroxylation of the pyridine ring is a very common metabolic pathway. The C7 position, in an unsubstituted scaffold, represents a prime target for CYP-mediated oxidation.
The Causality of Fluorine Substitution: A Metabolic Shield
The strategic placement of a fluorine atom at the C7 position is a well-established medicinal chemistry tactic to enhance metabolic stability.[11][12] The rationale is twofold:
-
Blocking a Site of Metabolism: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. CYP enzymes, which typically operate by abstracting a hydrogen atom or epoxidizing a double bond, are generally unable to break the C-F bond.[18] Therefore, placing a fluorine atom at a known metabolic hotspot, such as C7, effectively shields that position from oxidative attack.[10][13]
-
Altering Electronic Properties: Fluorine is the most electronegative element, and its introduction can subtly alter the electron distribution across the aromatic system.[9][11] This can deactivate the ring towards oxidative metabolism, making other potential sites less susceptible as well.
The diagram below illustrates the predicted metabolic pathways, highlighting the blocking effect of the 7-fluoro substituent.
Caption: Predicted metabolic pathways for a 7-fluoro-imidazo[1,2-a]pyridine.
Experimental Assessment: From Theory to Data
While theoretical predictions are invaluable, empirical data is the gold standard for assessing metabolic stability. In vitro assays using liver-derived subcellular fractions or cells are rapid, cost-effective, and highly predictive tools in early drug discovery.[7][19] The two most fundamental assays are the liver microsomal stability assay and the hepatocyte stability assay.
The general workflow for these assays is a time-course experiment where the disappearance of the parent compound is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: General experimental workflow for in vitro metabolic stability assays.
Self-Validating Experimental Protocols
The trustworthiness of any experimental data hinges on a robust, well-controlled protocol. The following methods are designed to be self-validating through the inclusion of appropriate controls.
Protocol: Human Liver Microsomal (HLM) Stability Assay
Causality: This assay is a primary screen for Phase I metabolism, as liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes.[7][14] The mandatory addition of NADPH provides the necessary reducing equivalents for CYP catalytic activity.[20][21]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the 7-fluoro-imidazo[1,2-a]pyridine derivative in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
HLM Suspension: Thaw pooled human liver microsomes and dilute to a concentration of 1.0 mg/mL in cold phosphate buffer. Keep on ice.
-
NADPH Solution (Cofactor): Prepare a 10 mM solution of NADPH in phosphate buffer. Keep on ice until just before use.
-
Quenching Solution: Prepare acetonitrile containing a suitable internal standard (e.g., tolbutamide, labetalol) for LC-MS/MS analysis.
-
-
Incubation:
-
Pre-warm the HLM suspension and test compound dilutions to 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution to the HLM/compound mixture. The final concentrations in the reaction vessel (e.g., 200 µL total volume) should be:
-
Test Compound: 1 µM
-
HLM: 0.5 mg/mL
-
NADPH: 1 mM
-
DMSO: < 0.1%
-
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 25 µL) of the reaction mixture.
-
Immediately add the aliquot to a 96-well plate containing 100 µL of the cold quenching solution to terminate the reaction. The "0-minute" sample is taken immediately after adding NADPH.
-
-
Controls (Run in Parallel):
-
Positive Controls: Verapamil (high clearance) and Diazepam (low clearance) at 1 µM.[20] This validates that the enzyme system is active and can differentiate between stable and unstable compounds.
-
Negative Control: Incubate the test compound with heat-inactivated microsomes or in the absence of NADPH. This confirms that compound disappearance is enzyme- and cofactor-dependent.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched sample plate (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
Protocol: Cryopreserved Human Hepatocyte Stability Assay
Causality: Hepatocytes are intact liver cells, providing a more physiologically relevant system that contains the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their endogenous cofactors.[22][23] This assay also accounts for cellular uptake, making it a more comprehensive predictor of hepatic clearance.[22]
Step-by-Step Methodology:
-
Cell Preparation:
-
Rapidly thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Determine cell viability (e.g., via Trypan Blue exclusion); viability should be >80%.
-
Resuspend the viable hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5 or 1.0 million viable cells/mL.
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate. Pre-incubate at 37°C in a humidified 5% CO₂ incubator for 15-30 minutes to allow the cells to stabilize.
-
Add the test compound (from a pre-diluted stock) to the hepatocytes to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the incubation mixture and quench the reaction as described in the HLM protocol (Section 4.1, Step 3).
-
-
Controls (Run in Parallel):
-
Positive Controls: Testosterone (Phase I metabolism) and 7-Hydroxycoumarin (Phase II metabolism) at 1 µM. This validates both major metabolic pathways.
-
Negative Control: Incubate the test compound in the medium without hepatocytes to check for non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Follow the same procedure for sample processing and LC-MS/MS analysis as outlined in the HLM protocol (Section 4.1, Step 5).
-
Data Presentation and Interpretation
The primary output of these assays is the percentage of the parent compound remaining at each time point. This data is used to calculate key pharmacokinetic parameters.
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining compound versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Half-life (t½) is calculated as: t½ = 0.693 / k
-
Intrinsic Clearance (Clint) , a measure of the inherent ability of the liver to metabolize a drug, is calculated from the t½ and the assay conditions.[19]
Table 1: Representative Metabolic Stability Data
| Compound | Assay System | t½ (min) | In Vitro Clint (µL/min/mg protein or 10⁶ cells) | Interpretation |
| 7-Fluoro-Imidazo[1,2-a]pyridine Derivative | HLM | > 60 | < 10 | High Stability |
| Hepatocytes | 115 | 12 | High Stability | |
| Imidazo[1,2-a]pyridine (Non-fluorinated analog) | HLM | 18 | 77 | Moderate Stability |
| Hepatocytes | 25 | 55 | Moderate Stability | |
| Verapamil (Control) | HLM | 8 | 173 | Low Stability (High Clearance) |
| Diazepam (Control) | HLM | > 60 | < 8 | High Stability (Low Clearance) |
Field-Proven Insights:
-
A half-life greater than 60 minutes in HLM is generally considered indicative of high metabolic stability.
-
The data in Table 1 demonstrates the success of the fluorination strategy. The 7-fluoro derivative shows a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated parent, suggesting that C7 was indeed a primary site of metabolism that has now been successfully blocked.
-
The hepatocyte data corroborates the HLM findings, indicating that Phase II metabolism is not a major clearance pathway for this particular compound, as stability remains high. If the hepatocyte t½ were significantly shorter than the HLM t½, it would suggest rapid clearance by Phase II enzymes.
Conclusion and Future Directions
The strategic incorporation of fluorine at the C7 position of the imidazo[1,2-a]pyridine core is a powerful and effective strategy for enhancing metabolic stability. This guide has detailed the causal mechanisms behind this approach and provided robust, self-validating protocols for its empirical assessment using standard in vitro tools. The resulting data, showing high stability for the 7-fluoro analog, provides strong justification for advancing such compounds in the drug discovery pipeline. Subsequent steps would involve metabolite identification studies to confirm the metabolic pathways and in vivo pharmacokinetic studies in preclinical species to verify that the improved in vitro stability translates to favorable in vivo exposure.
References
- da Silva, G. V. J., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
- ChemRxiv. (n.d.).
- Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions.
- PubMed. (2026, January 6). Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays.
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
- Domainex. (n.d.).
- Probe Reports from the NIH Molecular Libraries Program. (2013, April 15). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4.
- Creative Bioarray. (n.d.).
- Encyclopedia.pub. (2024, February 27).
- BioDuro. (n.d.).
- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
- PubMed. (2007, October 15). The role of fluorine in medicinal chemistry.
- PubMed. (2016).
- Bienta. (n.d.). Metabolic Stability Assay.
- Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles.
- PMC. (n.d.). Imidazopyridines as selective CYP3A4 inhibitors.
- Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
- PMC. (n.d.).
- PubMed. (2014, September 18). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4.
- Royal Society of Chemistry. (2023, April 5). Heterocycles: I. The Chemical Biology of Carbon.
- Royal Society of Chemistry. (2021, May 21). CHAPTER 9: Nitrogen Heterocycles.
- MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
- PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- KEGG. (n.d.).
- EDG-Creative Communications. (2024, January 1).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [edgccjournal.org]
- 7. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 8. Metabolic Stability Assay | Bienta [bienta.net]
- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
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- 12. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. merckmillipore.com [merckmillipore.com]
- 21. beckman.com [beckman.com]
- 22. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 23. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
synthesis of 7-Fluoro-2-methylimidazo[1,2-a]pyridine from 2-amino-4-fluoropyridine
Introduction & Scope
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous GABA-A receptor modulators (e.g., Zolpidem), antiviral agents, and kinase inhibitors. The introduction of a fluorine atom at the 7-position (derived from the 4-position of the pyridine starting material) significantly alters the metabolic stability and pKa of the fused system, making 7-fluoro-2-methylimidazo[1,2-a]pyridine a high-value intermediate for lead optimization.
This Application Note details the synthesis of this target via a modified Tschitschibabin ring closure. Unlike generic protocols, this guide addresses the specific electronic deactivation caused by the fluorine substituent and provides a self-validating workflow to ensure regiochemical integrity.
Key Technical Challenges
-
Nucleophilicity: The electron-withdrawing fluorine at C4 of the pyridine ring reduces the nucleophilicity of the ring nitrogen (N1), potentially slowing the initial alkylation step.
-
Regioselectivity: Ensuring cyclization occurs at the ring nitrogen (N1) rather than the exocyclic amine is critical, though the former is thermodynamically and kinetically favored in this scaffold.
-
Safety: The use of
-haloketones (lachrymators) requires specific handling protocols.
Retrosynthesis & Reaction Mechanism[1]
The synthesis relies on the condensation of 2-amino-4-fluoropyridine (1) with chloroacetone (2) . The reaction proceeds via an
Mechanistic Pathway (DOT Visualization)
Figure 1: Step-wise mechanism of the Tschitschibabin ring closure. The initial alkylation at the ring nitrogen is the rate-determining step, influenced by the 4-fluoro substituent.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |
| 2-Amino-4-fluoropyridine | 112.11 | 1.0 | Starting Material |
| Chloroacetone | 92.52 | 1.2 | Cyclizing Agent (Lachrymator!) |
| Sodium Bicarbonate (NaHCO | 84.01 | 2.0 | Acid Scavenger |
| Ethanol (Absolute) | - | 10 V | Solvent |
| Ethyl Acetate | - | - | Extraction/Workup |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Safety Prep: Perform all operations in a well-ventilated fume hood. Chloroacetone is a potent lachrymator; double-gloving and eye protection are mandatory.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-fluoropyridine (1.0 equiv) in absolute Ethanol (10 mL per gram of substrate).
-
Reagent Addition: Add Chloroacetone (1.2 equiv) dropwise at room temperature.
-
Note: If the reaction is sluggish due to the fluorine electron-withdrawal, Sodium Iodide (0.1 equiv) can be added to generate iodoacetone in situ (Finkelstein condition), which is more reactive.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
C) for 6–12 hours.-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting amine will disappear, and a lower Rf fluorescent spot (the salt) or higher Rf spot (free base) will appear depending on pH.
-
Phase 2: Workup & Isolation
-
Concentration: Remove the ethanol under reduced pressure (Rotavap) to obtain a semi-solid residue.
-
Neutralization: Resuspend the residue in water (5 V) and Ethyl Acetate (10 V). Slowly add saturated aqueous NaHCO
while stirring until the aqueous layer pH is ~8–9.-
Why: The reaction produces HCl. The product exists as a hydrochloride salt initially. Neutralization liberates the free base, driving it into the organic layer.
-
-
Extraction: Separate the layers. Extract the aqueous phase twice more with Ethyl Acetate.
-
Drying: Combine organic layers, wash with brine, dry over anhydrous Na
SO , and filter. -
Evaporation: Concentrate to dryness to yield the crude solid.
Phase 3: Purification[6]
-
Recrystallization: The crude material is often pure enough for use. If necessary, recrystallize from a mixture of Ethyl Acetate/Hexanes (1:3 ratio).
-
Column Chromatography: If impurities persist, purify via silica gel chromatography using a gradient of 0
5% Methanol in Dichloromethane.
Workflow Visualization
Figure 2: Operational workflow from setup to purification.
Characterization & Data Analysis
The product should be validated using
Expected
- 2.40 ppm (s, 3H): Methyl group at position 2.[5][7]
- 7.30 ppm (s, 1H): Proton at position 3 (imidazole ring).
-
6.50–8.00 ppm (m, 3H): Pyridine ring protons.
-
Note: The proton at position 5 (originally 6 on pyridine) usually appears as a doublet. The proton at position 6 (originally 5 on pyridine) will appear as a multiplet due to coupling with both the neighboring proton and the fluorine atom (
). The proton at position 8 (originally 3 on pyridine) often appears as a doublet of doublets ( and meta-coupling).
-
Mass Spectrometry (ESI):
-
Expected [M+H]
: 151.06
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Fluorine deactivation reduces nucleophilicity. | Add 10 mol% Sodium Iodide (NaI) to catalyze the reaction (Finkelstein) or switch solvent to n-Butanol and increase temp to 100°C. |
| Exocyclic Alkylation | Reaction temperature too low or incorrect solvent. | Ensure vigorous reflux. Thermodynamic control favors the ring closure. |
| Dark/Tar Formation | Decomposition of chloroacetone. | Use freshly distilled chloroacetone or commercially stabilized reagents. Keep reaction under Nitrogen atmosphere. |
References
-
ChemicalBook. (2023). 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties and Synthesis.Link
-
Goel, R. et al. (2025).[8] Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives. PMC. Link
-
Organic Chemistry Portal. (2024). Synthesis of Imidazo[1,2-a]pyridines.[1][3][4][5][8][9][10][11][12][13]Link
-
MDPI. (2021). Synthesis of Imidazo[1,2-a]pyridine Derivatives Using Copper Silicate.[9] Letters in Applied NanoBioScience. Link
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
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- 4. The introduction of 7-Fluoro-imidazo[1,2-a]pyridine_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]
- 7. sciensage.info [sciensage.info]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
reaction conditions for cyclization of 2-amino-4-fluoropyridine with chloroacetone
Application Note: Optimized Tschitschibabin Cyclization Protocol for the Synthesis of 7-Fluoro-2-methylimidazo[1,2-a]pyridine
Executive Summary
The imidazo[1,2-a]pyridine bicyclic system is a "privileged scaffold" in medicinal chemistry, frequently embedded in therapeutic agents targeting viral infections, cancer, and neurological disorders[1]. This application note details the optimized reaction conditions for synthesizing 7-fluoro-2-methylimidazo[1,2-a]pyridine[2] through the cyclization of 2-amino-4-fluoropyridine with chloroacetone. By leveraging the classic Tschitschibabin reaction[3], this protocol provides a robust, scalable, and high-yielding pathway suitable for drug discovery and development workflows.
Mechanistic Insights & Causality
The formation of the imidazo[1,2-a]pyridine core proceeds via a tandem N-alkylation/intramolecular cyclization sequence. Understanding the causality of the reaction steps is critical for troubleshooting and optimization:
-
Regioselective N-Alkylation: The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic amino group[4]. The lone pair of the exocyclic amine is delocalized into the electron-deficient pyridine ring (a dynamic further enhanced by the highly electronegative fluorine atom at the 4-position). Consequently, the initial SN2 attack on the
-carbon of chloroacetone occurs exclusively at the ring nitrogen, forming a pyridinium intermediate. -
Intramolecular Cyclization: The pendant exocyclic amine then acts as an internal nucleophile, attacking the proximal ketone carbonyl to form a five-membered hemiaminal ring.
-
Dehydration and Aromatization: Under thermal conditions (reflux), the hemiaminal undergoes dehydration (loss of
). This step is thermodynamically driven by the stability of the resulting fully aromatic imidazo[1,2-a]pyridine system. -
Role of the Base (
): A mild base is strictly required. While the reaction can theoretically proceed neat, the generation of HCl during the initial alkylation protonates the starting material, halting the reaction. Strong bases (e.g., , ) are avoided as they promote the self-condensation or polymerization of the highly reactive chloroacetone. perfectly balances acid neutralization without degrading the -haloketone[5].
Mechanistic pathway of the Tschitschibabin cyclization forming the imidazo[1,2-a]pyridine core.
Reaction Optimization Data
The following table summarizes the optimization of reaction parameters to maximize the yield of 7-fluoro-2-methylimidazo[1,2-a]pyridine.
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Empirical Observations |
| 1 | Neat | None | 100 | 4 | 35 | Extensive tar formation; difficult purification. |
| 2 | DMF | 90 | 12 | 55 | Side reactions observed; challenging aqueous workup. | |
| 3 | Ethanol | None | 80 | 18 | 62 | Reaction stalls at ~60% conversion due to HCl accumulation. |
| 4 | Acetonitrile | 82 | 16 | 68 | Incomplete conversion; hemiaminal intermediate persists. | |
| 5 | Ethanol | 80 (Reflux) | 16 | 82 | Clean conversion; optimal thermodynamic profile[6]. |
Experimental Protocol
Caution: Chloroacetone is a potent lachrymator and toxic alkylating agent. All operations must be conducted in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE).
Materials & Reagents:
-
2-Amino-4-fluoropyridine (1.0 eq, limiting reagent)
-
Chloroacetone (1.2 eq)
-
Sodium bicarbonate (
, 2.0 eq) -
Anhydrous Ethanol (Reaction solvent, 0.2 M)
-
Ethyl Acetate (EtOAc) and Brine (for extraction)
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-fluoropyridine (1.0 eq) in anhydrous ethanol to achieve a concentration of approximately 0.2 M[6].
-
Base Addition: Add finely powdered sodium bicarbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 5 minutes.
-
Alkylation: Using a syringe, add chloroacetone (1.2 eq) dropwise over 10 minutes. Note: Dropwise addition prevents localized heating and minimizes the self-condensation of chloroacetone.
-
Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) using an oil bath or heating mantle. Maintain vigorous stirring for 16 hours.
-
Reaction Monitoring: Monitor the reaction progress via TLC (eluent: 50% EtOAc in Hexanes) or LC-MS until the starting material is completely consumed and the intermediate hemiaminal has fully dehydrated.
-
Workup: Cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Partition the resulting residue between EtOAc and distilled water. Extract the aqueous layer twice more with EtOAc.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of 20-50% EtOAc in Hexanes to afford the pure 7-fluoro-2-methylimidazo[1,2-a]pyridine as an off-white solid.
Step-by-step experimental workflow for the synthesis and isolation of the target compound.
References
Sources
- 1. 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid | 1248692-31-0 | Benchchem [benchchem.com]
- 2. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 3-Methylimidazo[1,2-a]pyridin-7-ol [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for C-3 Functionalization of 7-Fluoro-2-methylimidazo[1,2-a]pyridine
Foreword: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1] This heterocyclic system is the backbone of commercial drugs such as the hypnotic zolpidem, the anxiolytic alpidem, and the anti-ulcer agent zolimidine.[2] Its broad therapeutic relevance, spanning from anticancer and antiviral to anti-inflammatory applications, drives the continuous exploration of novel synthetic methodologies for its derivatization.[3][4] The functionalization of the imidazo[1,2-a]pyridine scaffold, particularly at the C-3 position, is a key strategy for modulating the pharmacological properties of these molecules and discovering new therapeutic agents.[5]
This guide provides a detailed exploration of the C-3 functionalization of a specifically substituted analogue, 7-Fluoro-2-methylimidazo[1,2-a]pyridine. The presence of the 7-fluoro and 2-methyl groups introduces unique electronic and steric properties that influence the reactivity of the core and the biological activity of its derivatives. The fluorine atom at the 7-position can significantly impact solubility, metabolic stability, and receptor-binding interactions, making this scaffold particularly attractive for drug discovery programs.[6] This document offers a synthesis of established methodologies, adapted for this specific substrate, to empower researchers in their quest for novel and potent imidazo[1,2-a]pyridine-based therapeutics.
I. The Imidazo[1,2-a]pyridine Core: A Focus on the C-3 Position
The C-3 position of the imidazo[1,2-a]pyridine ring is inherently nucleophilic, making it a prime target for electrophilic substitution and a variety of C-H functionalization reactions.[3] This reactivity is a consequence of the electron-rich nature of the imidazole moiety fused to the pyridine ring. The strategic introduction of substituents at this position has been shown to be crucial for the biological activity of many imidazo[1,2-a]pyridine-based compounds.
The 7-fluoro substituent on the pyridine ring is an electron-withdrawing group, which can modulate the overall electron density of the heterocyclic system. While this might slightly temper the nucleophilicity of the C-3 position compared to an unsubstituted analogue, the effect is generally not prohibitive for a wide range of functionalization reactions. Conversely, the 2-methyl group is weakly electron-donating, which can help to maintain the nucleophilic character of the C-3 position.
II. Methodologies for C-3 Functionalization
This section details various protocols for the C-3 functionalization of 7-Fluoro-2-methylimidazo[1,2-a]pyridine, including halogenation, arylation, and alkylation.
A. C-3 Halogenation: A Gateway to Further Derivatization
The introduction of a halogen atom at the C-3 position serves as a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of a diverse array of derivatives.
Protocol 1: Direct C-3 Bromination
This protocol is adapted from established methods for the halogenation of imidazo[1,2-a]pyridines.[7]
Materials:
-
7-Fluoro-2-methylimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 7-Fluoro-2-methylimidazo[1,2-a]pyridine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add N-Bromosuccinimide (1.1 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine.
Causality and Insights:
-
Reagent Choice: NBS is a mild and selective brominating agent for electron-rich heterocycles.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
Stoichiometry: A slight excess of NBS is used to ensure complete consumption of the starting material.
-
Work-up: The sodium thiosulfate quench is essential to remove any unreacted bromine.
B. C-3 Arylation: Building Molecular Complexity
The direct arylation of the C-3 position is a powerful tool for creating derivatives with extended aromatic systems, which are often found in biologically active molecules.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation
This protocol is a representative example of a transition-metal-catalyzed C-H functionalization.
Materials:
-
3-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine (from Protocol 1)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (8:2 mixture)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 3-bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture (10 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the C-3 arylated product.
Causality and Insights:
-
Catalyst System: The Pd(OAc)₂/PPh₃ system is a common and effective catalyst for Suzuki-Miyaura cross-coupling reactions.
-
Base: Potassium carbonate is required for the transmetalation step in the catalytic cycle.
-
Solvent System: The dioxane/water mixture is effective for dissolving both the organic and inorganic reagents.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the palladium catalyst.
Table 1: Representative C-3 Arylation of 3-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 7-Fluoro-2-methyl-3-phenylimidazo[1,2-a]pyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 7-Fluoro-3-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine | 82 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-7-fluoro-2-methylimidazo[1,2-a]pyridine | 78 |
C. C-3 Alkylation: Introducing Aliphatic Scaffolds
The introduction of alkyl groups at the C-3 position can enhance the lipophilicity and metabolic stability of the parent molecule.
Protocol 3: Friedel-Crafts-type Alkylation
This protocol describes a metal-free approach to C-3 alkylation.[8][9]
Materials:
-
7-Fluoro-2-methylimidazo[1,2-a]pyridine
-
Aldehyde or Ketone
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 7-Fluoro-2-methylimidazo[1,2-a]pyridine (1.0 mmol) in HFIP (5 mL).
-
Add the desired aldehyde or ketone (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.
-
Upon completion, carefully remove the HFIP under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality and Insights:
-
Solvent/Promoter: HFIP acts as both the solvent and a Brønsted acid promoter, activating the carbonyl group for nucleophilic attack by the imidazo[1,2-a]pyridine.[8]
-
Reaction Conditions: This method is advantageous due to its mild, metal-free conditions.
-
Substrate Scope: This reaction is generally applicable to a range of aldehydes and activated ketones.
III. Visualizing the Reaction Pathways
The following diagrams illustrate the core mechanisms of the described C-3 functionalization reactions.
Caption: Electrophilic bromination at the C-3 position.
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling.
IV. Applications in Drug Discovery
The C-3 functionalized 7-fluoro-2-methylimidazo[1,2-a]pyridine scaffold is a promising platform for the development of novel therapeutics. The introduction of various substituents at the C-3 position allows for the fine-tuning of the molecule's properties to target specific biological pathways. For instance, derivatives of the closely related 7-fluoro-imidazo[1,2-a]pyridine are being investigated as inhibitors of IRAK and FLT3 enzymes, which are implicated in certain cancers and inflammatory diseases.[6] The methodologies described in this guide provide a robust toolkit for synthesizing libraries of compounds for screening and lead optimization in drug discovery campaigns.
V. Conclusion
This guide has provided a comprehensive overview and detailed protocols for the C-3 functionalization of 7-fluoro-2-methylimidazo[1,2-a]pyridine. By leveraging these methodologies, researchers can efficiently synthesize a wide range of derivatives, paving the way for the discovery of new chemical entities with significant therapeutic potential. The strategic combination of the fluorinated imidazo[1,2-a]pyridine core with diverse C-3 substituents offers a powerful approach to address unmet medical needs.
References
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC. (URL: [Link])
-
Imidazo[1,2-a]pyridine derivatives with medicinal properties. - ResearchGate. (URL: [Link])
-
C3‐Functionalization of Imidazo[1,2‐a]pyridines | Request PDF - ResearchGate. (URL: [Link])
-
Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts - RSC Publishing. (URL: [Link])
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: [Link])
-
(PDF) C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - ResearchGate. (URL: [Link])
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. (URL: [Link])
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (URL: [Link])
-
1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature - MDPI. (URL: [Link])
-
(PDF) C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - ResearchGate. (URL: [Link])
-
Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. (URL: [Link])
-
Synthesis of C3‐alkylated imidazo[1,2‐a]pyridines from... - ResearchGate. (URL: [Link])
-
Photochemical C3-amination of pyridines via Zincke imine intermediates. (URL: [Link])
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (URL: [Link])
-
Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide - ResearchGate. (URL: [Link])
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - Semantic Scholar. (URL: [Link])
-
A pattern for the synthesis of C3‐functionalized imidazo[1,2‐a]pyridines. - ResearchGate. (URL: [Link])
-
C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - PMC. (URL: [Link])
-
Green Procedure For Highly Efficient Rapid Synthesis of Imidazo 1 2 A Pyridine and Its Late Stage Functionalization - Scribd. (URL: [Link])
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- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocols: One-Pot Synthesis of 7-Fluoro-2-methylimidazo[1,2-a]pyridine Derivatives
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with a wide range of biological targets. Consequently, this motif is found in numerous commercially available drugs, including the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem.[2][3] The introduction of a fluorine atom, specifically at the 7-position, can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The 2-methyl substituent, in turn, can provide crucial steric and electronic properties for targeted molecular interactions.
This guide provides an in-depth overview of robust and efficient one-pot synthesis methods for preparing 7-fluoro-2-methylimidazo[1,2-a]pyridine derivatives. We will explore the mechanistic underpinnings of key synthetic strategies, provide detailed, field-tested protocols, and offer expert insights into experimental design and optimization.
Core Synthetic Strategies for One-Pot Synthesis
Several one-pot methodologies have been developed for the efficient construction of the imidazo[1,2-a]pyridine ring system. For the specific synthesis of 7-fluoro-2-methyl derivatives, the most direct and widely applicable methods involve the condensation of 2-amino-4-fluoropyridine with a three-carbon building block.
Strategy 1: Classical Condensation with α-Haloketones
This is one of the most traditional and reliable methods for forming the imidazo[1,2-a]pyridine core. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-4-fluoropyridine with an α-haloketone (e.g., chloroacetone), followed by an intramolecular cyclization and dehydration.
Expertise & Experience: The causality behind this one-pot approach lies in the differential nucleophilicity of the two nitrogen atoms in 2-aminopyridine. The endocyclic pyridine nitrogen is more nucleophilic and attacks the electrophilic carbon of the α-haloketone first. The subsequent intramolecular condensation between the exocyclic amino group and the ketone carbonyl is often promoted by heat or a mild base, leading to the fused bicyclic system. Modern variations frequently employ microwave irradiation to dramatically reduce reaction times from hours to minutes and improve yields, often under solvent-free conditions.[2][4]
Strategy 2: Three-Component A³ Coupling Reaction
A more advanced and versatile one-pot approach is the copper-catalyzed A³ (Aldehyde-Alkyne-Amine) coupling reaction.[5] This method combines 2-amino-4-fluoropyridine, an aldehyde (such as formaldehyde or its equivalent), and a terminal alkyne (propyne for the 2-methyl group) in a single step.
Expertise & Experience: The power of this method is its convergence and atom economy. The copper catalyst plays a dual role: it activates the terminal alkyne by forming a copper acetylide and facilitates the subsequent C-N bond formation. The reaction typically proceeds through the formation of a propargylamine intermediate, which then undergoes an intramolecular cyclization to furnish the desired imidazo[1,2-a]pyridine scaffold.[6] This method is particularly valuable for building molecular diversity, as all three components can be easily varied.
Strategy 3: Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful isocyanide-based multicomponent reaction (I-MCR) for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][3][7] While the primary product has a 3-amino substituent, this strategy is crucial for creating derivatives with further complexity and is a cornerstone of modern combinatorial chemistry. The core reactants are a 2-aminopyridine, an aldehyde, and an isocyanide.
Expertise & Experience: The GBB reaction is typically catalyzed by a Brønsted or Lewis acid, which activates the aldehyde for nucleophilic attack by the aminopyridine, forming an iminium ion.[8] The isocyanide then undergoes a [4+1] cycloaddition with the iminium intermediate, leading to the final product after tautomerization.[6] For synthesizing analogs of our target compound, one could use 2-amino-4-fluoropyridine, a simple aldehyde, and an isocyanide to rapidly generate a library of 3-substituted derivatives.
Data Presentation: Comparison of Synthesis Methods
| Method | Key Reactants | Typical Catalyst | Common Solvents | Conditions | Typical Yield | Key Advantages |
| Condensation | 2-Amino-4-fluoropyridine, Chloroacetone | None, or mild base (e.g., NaHCO₃) | Ethanol, DMF, or solvent-free | 80-150°C, or Microwave (10-30 min) | 75-95% | High yield, simple, readily available starting materials.[2] |
| A³ Coupling | 2-Amino-4-fluoropyridine, Aldehyde, Propyne | CuI, Cu(OTf)₂ | Toluene, Dioxane, Water (with surfactant) | 80-120°C (conventional) | 60-85% | High versatility, good for library synthesis.[5][9] |
| GBB Reaction | 2-Amino-4-fluoropyridine, Aldehyde, Isocyanide | NH₄Cl, Sc(OTf)₃ | Methanol, Ethanol | Room Temp to 60°C | 65-90% | Rapid access to 3-amino derivatives, mild conditions.[7][10] |
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis via Condensation
This protocol details the direct and highly efficient synthesis of 7-fluoro-2-methylimidazo[1,2-a]pyridine using microwave irradiation.
Principle: This method leverages the rapid and uniform heating of microwave energy to accelerate the classical condensation reaction between 2-amino-4-fluoropyridine and chloroacetone, leading to a significant reduction in reaction time and often cleaner product formation.[2]
Materials and Reagents:
-
2-Amino-4-fluoropyridine (1.0 mmol, 112.1 mg)
-
Chloroacetone (1.1 mmol, 99.5 mg, ~87 µL)
-
Sodium Bicarbonate (NaHCO₃) (1.5 mmol, 126 mg)
-
Ethanol (3 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vial, add 2-amino-4-fluoropyridine (112.1 mg), sodium bicarbonate (126 mg), and a magnetic stir bar.
-
Add 3 mL of ethanol to the vial.
-
Add chloroacetone (87 µL) to the suspension.
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Irradiate the mixture at 120°C for 20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with 10 mL of water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 7-fluoro-2-methylimidazo[1,2-a]pyridine.
Trustworthiness & Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the outcome.
Expert Insights (The "Why"):
-
Sodium Bicarbonate: Acts as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Ethanol: Serves as a polar solvent that effectively absorbs microwave energy while being relatively benign.
-
Microwave Heating: Provides rapid and efficient energy input, which overcomes the activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization/dehydration steps, drastically shortening the required reaction time compared to conventional heating.[4]
Protocol 2: Copper-Catalyzed One-Pot A³ Coupling
This protocol describes a versatile method for synthesizing the target compound, which is especially useful when diverse substitutions are desired in related projects.
Principle: A copper(I) salt catalyzes the three-component condensation of an amine, an aldehyde, and a terminal alkyne. This one-pot process forms multiple bonds in a single operation, offering high efficiency and atom economy.[9]
Materials and Reagents:
-
2-Amino-4-fluoropyridine (1.0 mmol, 112.1 mg)
-
Paraformaldehyde (1.2 mmol, 36 mg)
-
Propyne (gas, bubbled through solution, or a suitable surrogate)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19 mg)
-
Toluene (5 mL)
-
Schlenk flask and standard inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Methodology:
-
Add 2-amino-4-fluoropyridine (112.1 mg), paraformaldehyde (36 mg), and copper(I) iodide (19 mg) to a dry Schlenk flask equipped with a stir bar.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen) three times.
-
Add 5 mL of anhydrous toluene via syringe.
-
Bubble propyne gas gently through the stirred suspension for 5-10 minutes.
-
Seal the flask and heat the reaction mixture to 100°C for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product.
Expert Insights (The "Why"):
-
Inert Atmosphere: Prevents the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction in copper-catalyzed alkyne chemistry.
-
Paraformaldehyde: Serves as an in-situ source of formaldehyde, which is easier and safer to handle than gaseous formaldehyde.
-
Copper(I) Iodide: A common and effective catalyst for A³ coupling reactions. It is relatively inexpensive and robust.[9]
Visualization of Workflow and Mechanism
Caption: General experimental workflow for one-pot synthesis.
Caption: Key steps in the condensation reaction mechanism.
References
- Vertex AI Search. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Vertex AI Search. (2024, November 14). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
- Der Pharma Chemica. Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines.
- BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- PMC. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
- Sciforum. Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides.
- MDPI. (2019, November 15). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.
- Synlett. Ligand-Free, Copper-Catalyzed Ullmann-Type C–N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines.
- ResearchGate. (2025, October 16). (PDF) Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides.
- RSC Publishing. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions.
- International Journal of Pharmaceutical Sciences and Research. (2019, March 1). MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY.
- PMC. (2020, February 25). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution.
- PMC. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ChemicalBook. (2024, April 23). 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method.
- PMC. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis.
Sources
- 1. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
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- 3. sciforum.net [sciforum.net]
- 4. ijpsr.com [ijpsr.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
Application Note: Regioselective C3-Formylation of 7-Fluoro-2-methylimidazo[1,2-a]pyridine
Introduction & Mechanistic Rationale
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, prominently featured in marketed pharmaceuticals such as the anxiolytics alpidem and saripidem, as well as the insomnia medication zolpidem[1]. Functionalization of this core is a critical gateway for synthesizing complex active pharmaceutical ingredients (APIs). Specifically, the C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic due to the electron-donating effect of the bridgehead nitrogen, making it the preferred site for electrophilic aromatic substitution (EAS)[1].
In 7-fluoro-2-methylimidazo[1,2-a]pyridine , the C3 position is further activated by the inductive (+I) and hyperconjugative electron-donating effects of the adjacent 2-methyl group. While the 7-fluoro substituent exerts an electron-withdrawing inductive effect (-I), its resonance-donating capacity (+M) ensures that the overall electron density at C3 remains sufficiently high for functionalization.
To achieve regioselective C3-formylation, the is the gold standard[2]. This method utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to generate a highly reactive chloromethyliminium salt in situ[3]. This electrophile attacks the C3 carbon, yielding an aryl iminium intermediate that is subsequently hydrolyzed to the target 3-carbaldehyde during aqueous workup[4].
Mechanistic Pathway
Mechanistic pathway of the Vilsmeier-Haack C3-formylation of imidazo[1,2-a]pyridine derivatives.
Experimental Protocol
Self-Validating System: This protocol is designed so that each step provides observable physical feedback (e.g., exothermicity, color shifts, phase changes) to validate the reaction's progress before proceeding to the next stage[5].
Reagents & Materials
-
Substrate: 7-Fluoro-2-methylimidazo[1,2-a]pyridine (1.0 equiv)
-
Activator: Phosphorus oxychloride (POCl3) (1.5 equiv)
-
Solvent/Reagent: Anhydrous N,N-Dimethylformamide (DMF) (5-10 volumes)
-
Quench/Neutralization: 2M NaOH or saturated Na2CO3 (aq)
-
Extraction: Ethyl acetate (EtOAc)
Step-by-Step Methodology
Step 1: Preparation of the Vilsmeier Reagent
-
Charge a dry, argon-purged round-bottom flask with anhydrous DMF. Cool the flask to 0 °C using an ice-water bath[5].
-
Causality: DMF must be strictly anhydrous. The presence of water will prematurely hydrolyze POCl3, destroying the reagent and generating corrosive HCl gas[4].
-
-
Slowly add POCl3 dropwise over 15 minutes with vigorous magnetic stirring[5].
-
Validation: A distinct exotherm will occur. The solution will transition from colorless to a pale yellow tint, confirming the formation of the electrophilic chloromethyliminium salt[5]. Stir for an additional 30 minutes at 0 °C.
-
Step 2: Substrate Addition 3. Dissolve the 7-fluoro-2-methylimidazo[1,2-a]pyridine substrate in a minimal volume of anhydrous DMF. 4. Add this solution dropwise to the pre-formed Vilsmeier reagent while maintaining the temperature at 0 °C[5].
- Causality: Dropwise addition controls the heat generated by the electrophilic aromatic substitution, preventing substrate decomposition or non-selective poly-formylation.
Step 3: Reaction Maturation 5. Remove the ice bath and allow the reaction mixture to warm to room temperature. Depending on the substrate's exact electronic profile, heating to 50–60 °C for 2–4 hours may be necessary to drive the reaction to completion[4].
- Validation: Monitor the reaction via Thin Layer Chromatography (TLC) (e.g., 50% EtOAc in Hexanes)[5]. The highly fluorescent starting material spot under shortwave UV (254 nm) will disappear, replaced by a lower-Rf product spot corresponding to the highly polar iminium intermediate/aldehyde.
Step 4: Quenching and Hydrolysis 6. Cool the reaction mixture back to 0 °C. Carefully pour the mixture over crushed ice with vigorous stirring[5].
- Causality: The ice quench safely destroys any unreacted POCl3 and initiates the hydrolysis of the aryl iminium intermediate into the target aldehyde[5],[2].
- Slowly add 2M NaOH or saturated Na2CO3 dropwise until the aqueous solution reaches a pH of 7–8.
- Validation: Neutralization is highly exothermic. As the pH approaches 7, the product will often precipitate out of solution, as the imidazo[1,2-a]pyridine free base is significantly less water-soluble than its protonated salt form.
Step 5: Extraction and Purification 8. Transfer the neutralized mixture to a separatory funnel and extract with EtOAc (3 x 20 mL)[5]. 9. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 10. Purify the crude residue via recrystallization (e.g., from ethanol) or silica gel flash chromatography to afford the pure 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde.
Experimental Workflow
Step-by-step experimental workflow for the Vilsmeier-Haack formylation process.
Data Presentation: Comparative Yields
The table below summarizes the expected yields of the for various imidazo[1,2-a]pyridine derivatives, demonstrating the reaction's broad scope and efficiency[5].
| Substrate | Reagent Ratio (Substrate:POCl3) | Temperature (°C) | Time (h) | Expected Yield (%) |
| Imidazo[1,2-a]pyridine | 1 : 1.5 | RT | 2.0 | 88 |
| 2-Methylimidazo[1,2-a]pyridine | 1 : 1.5 | RT | 2.0 | 92 |
| 7-Fluoro-2-methylimidazo[1,2-a]pyridine | 1 : 1.5 | 50 | 3.0 | 85 * |
| 2-Phenylimidazo[1,2-a]pyridine | 1 : 2.0 | 60 | 4.0 | 81 |
*Yields for fluorinated derivatives may be slightly lower due to the -I effect of the fluorine atom, necessitating mild heating.
Trustworthiness & Causality in Troubleshooting
-
Low Yield / Incomplete Reaction: While the C3 position is highly reactive, the -I effect of the fluorine atom at C7 can slightly deactivate the ring compared to the unsubstituted analog. If TLC indicates stalled progress, increasing the temperature to 50–60 °C or adding an additional 0.5 equiv of POCl3 is recommended[4].
-
Formation of Tarry Byproducts: This is almost exclusively caused by poor temperature control during the highly exothermic POCl3 addition or the aqueous quench. Ensure rigorous cooling (0 °C) during these steps to prevent substrate degradation[5].
-
Product Loss in the Aqueous Phase: Imidazo[1,2-a]pyridines are basic heterocycles. If the quench pH is too low (< 6), the product will remain protonated and highly water-soluble. It is imperative that the pH is strictly adjusted to 7–8 to ensure the product is in its free-base form before EtOAc extraction.
References
-
Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]
-
Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Complex Bis-Imidazo[1,2-a]pyridine Scaffolds via Groebke-Blackburn-Bienaymé (GBB) Reactions Using 7-Fluoro-2-methylimidazo[1,2-a]pyridine
Executive Summary
The imidazo[1,2-a]pyridine core is a privileged pharmacophore found in numerous marketed drugs (e.g., zolpidem, alpidem) and advanced clinical candidates targeting kinases, bacterial infections, and central nervous system disorders. While the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is traditionally used to construct this core, advanced drug discovery programs frequently require extended bis-heterocyclic scaffolds.
This application note details a highly efficient, two-step synthetic workflow utilizing 7-fluoro-2-methylimidazo[1,2-a]pyridine as a foundational building block. By leveraging the inherent nucleophilicity of the C3 position to generate a reactive aldehyde, this scaffold is successfully integrated into a subsequent GBB multicomponent reaction. The resulting bis-imidazo[1,2-a]pyridine derivatives offer expansive chemical space for structure-activity relationship (SAR) exploration.
Mechanistic Rationale & Synthetic Strategy
The direct use of 7-fluoro-2-methylimidazo[1,2-a]pyridine in a GBB reaction presents a chemical paradox: the standard GBB reaction requires an aldehyde, an isocyanide, and a 2-aminoazine. Because the starting scaffold lacks these functional groups, it must be chemically primed.
Step 1: Electrophilic Aromatic Substitution (Vilsmeier-Haack) The bridgehead nitrogen of the imidazo[1,2-a]pyridine ring donates electron density into the imidazole system, rendering the C3 position highly nucleophilic. By subjecting the scaffold to Vilsmeier-Haack conditions, a formyl group is regioselectively installed, yielding 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde .
Step 2: The GBB Multicomponent Assembly The newly synthesized 3-carbaldehyde acts as the critical electrophilic component in the GBB reaction. When combined with a 2-aminoazine and an isocyanide in the presence of a Brønsted or Lewis acid catalyst, the reaction proceeds via an initial Schiff base (imine) formation. The isocyanide undergoes a formal [4+1] cycloaddition with the activated imine. A subsequent 5-endo-dig cyclization and prototropic shift restore aromaticity, generating the highly stable 3-aminoimidazo[1,2-a]pyridine motif linked directly to the original 7-fluoro-2-methylimidazo[1,2-a]pyridine core .
Reaction Workflow Visualization
Workflow for bis-imidazo[1,2-a]pyridine synthesis via formylation and GBB reaction.
Experimental Protocols
The following self-validating protocols are designed to ensure high yields and minimize side reactions (such as isocyanide polymerization or Passerini-type byproducts).
Protocol A: Regioselective Formylation (Vilsmeier-Haack)
Objective: Synthesize 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde.
-
Reagent Preparation: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Add anhydrous N,N-dimethylformamide (DMF) (5.0 equiv; acts as both the formyl source and co-solvent). Cool the flask to 0 °C using an ice-water bath.
-
Vilsmeier Reagent Generation: Dropwise add phosphorus oxychloride (POCl₃) (1.2 equiv) over 15 minutes.
-
Causality: Slow addition controls the highly exothermic formation of the chloromethyleneiminium ion, preventing thermal degradation of the reagent.
-
-
Substrate Addition: Stir the mixture at 0 °C for 30 minutes. Slowly add a solution of 7-fluoro-2-methylimidazo[1,2-a]pyridine (1.0 equiv, 10 mmol) dissolved in anhydrous DMF (10 mL).
-
Electrophilic Aromatic Substitution: Gradually warm the reaction to room temperature, then heat to 80 °C for 4 hours.
-
Causality: While the C3 position is nucleophilic, the electron-withdrawing nature of the 7-fluoro substituent slightly deactivates the ring compared to the unsubstituted parent. Heating to 80 °C provides the necessary activation energy for complete conversion.
-
-
Quenching & Hydrolysis: Cool the mixture to room temperature and carefully pour it over 50 g of crushed ice. Slowly add saturated aqueous NaHCO₃ until the pH reaches 7–8.
-
Causality: Alkaline neutralization hydrolyzes the intermediate iminium salt to the stable 3-carbaldehyde and prevents acid-catalyzed degradation of the product.
-
-
Workup: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure aldehyde.
Protocol B: GBB Multicomponent Assembly
Objective: Synthesize the bis-heterocyclic derivative using the generated aldehyde.
-
Imine Pre-formation: In a 20 mL reaction vial, dissolve 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv, 1.0 mmol) and a selected 2-aminoazine (e.g., 2-aminopyridine, 1.0 equiv) in absolute ethanol (5.0 mL). Add p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (10 mol%).
-
Causality: TsOH protonates the aldehyde carbonyl, drastically accelerating the nucleophilic attack of the weakly nucleophilic 2-aminoazine. Pre-forming the imine for 15 minutes prevents the isocyanide from reacting prematurely with the unactivated aldehyde.
-
-
Isocyanide Addition: Add the isocyanide (e.g., tert-butyl isocyanide, 1.1 equiv) to the stirring mixture.
-
Cycloaddition via Ultrasound: Subject the sealed vial to ultrasound irradiation (USI) at 50 °C for 1 hour.
-
Causality: Acoustic cavitation from USI enhances localized mass transfer and energy delivery. This drives the formal[4+1] cycloaddition of the isocyanide to the imine significantly faster than conventional thermal heating, minimizing the thermal decomposition of the isocyanide .
-
-
Isolation: Evaporate the solvent under reduced pressure. Dissolve the crude residue in dichloromethane (DCM), wash with saturated NaHCO₃ to remove the acid catalyst, dry over Na₂SO₄, and purify by column chromatography (DCM/MeOH 95:5) to afford the target bis-imidazo[1,2-a]pyridine.
Quantitative Data Presentation
The choice of catalyst and energy source is critical in GBB reactions involving sterically hindered or electronically deactivated aldehydes. Table 1 summarizes the optimization parameters that validate the use of TsOH under ultrasound irradiation (Protocol B, Step 3).
Table 1: Optimization of GBB Reaction Conditions for Bis-Imidazo[1,2-a]pyridine Synthesis
| Entry | Catalyst (Loading) | Solvent | Temperature / Energy Source | Time (h) | Isolated Yield (%) |
| 1 | None | MeOH | 25 °C (Stirring) | 24 | Trace |
| 2 | Acetic Acid (20 mol%) | MeOH/DCM | 25 °C (Stirring) | 12 | 45 |
| 3 | Sc(OTf)₃ (5 mol%) | MeOH/DCM | 25 °C (Stirring) | 8 | 82 |
| 4 | TsOH·H₂O (10 mol%) | EtOH | 80 °C (Thermal Reflux) | 4 | 88 |
| 5 | TsOH·H₂O (10 mol%) | EtOH | 50 °C (Ultrasound - USI) | 1 | 94 |
Note: Reactions performed on a 1.0 mmol scale using 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, 2-aminopyridine, and tert-butyl isocyanide.
References
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049.[Link]
-
Martini, C., Mardjan, M. I. D., & Basso, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879.[Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(11), 2266-2274.[Link]
-
Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26500–26532.[Link]
Application Note: Scalable Synthesis of 7-Fluoro-2-methylimidazo[1,2-a]pyridine via Modified Tschitschibabin Cyclocondensation
Prepared By: Senior Application Scientist, Process R&D Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 7-Fluoro-2-methylimidazo[1,2-a]pyridine (CAS: 1260812-67-6)
Introduction & Pharmacological Relevance
The imidazo[1,2-
This application note details a highly scalable, robust protocol for synthesizing 7-Fluoro-2-methylimidazo[1,2-
Mechanistic Pathway & Retrosynthetic Strategy
The synthesis relies on a bimolecular cyclocondensation between 4-fluoro-2-aminopyridine and an
Causality in Reaction Design:
-
Regioselectivity: The initial nucleophilic attack occurs preferentially via the more nucleophilic endocyclic pyridine nitrogen (rather than the exocyclic primary amine) onto the
-carbon of chloroacetone. -
Cyclization: Subsequent intramolecular condensation between the exocyclic amine and the ketone carbonyl forms the five-membered imidazole ring.
-
Aromatization: Spontaneous dehydration (-H₂O) drives the reaction forward to yield the thermodynamically stable, fully aromatic imidazo[1,2-
]pyridine system.
Tschitschibabin cyclocondensation pathway for 7-Fluoro-2-methylimidazo[1,2-a]pyridine.
Scale-Up Optimization Parameters
When scaling up from milligram to multi-gram or kilogram batches, controlling the exothermic alkylation step and minimizing side reactions (such as the self-condensation of chloroacetone) are critical[3][4].
Table 1: Reaction Condition Screening & Rationale
| Parameter | Condition Evaluated | Result / Yield | Process Chemistry Rationale |
| Solvent | Acetonitrile (MeCN) | 65% | Moderate conversion; product precipitation caused stirring issues. |
| Solvent | Anhydrous Ethanol (EtOH) | 88% | Optimal. Excellent solubility profile; facilitates smooth reflux and easy solvent swap for crystallization[4]. |
| Base | None | 45% | Generation of HCl stalls the reaction by protonating the starting aminopyridine. |
| Base | Na₂CO₃ (Stronger) | 70% | Promoted unwanted aldol-type side reactions of chloroacetone. |
| Base | NaHCO₃ (Milder) | 88% | Optimal. Effectively scavenges HCl without degrading the |
| Reagent | Bromoacetone | 82% | Higher reactivity but significant safety/handling hazards at scale. |
| Reagent | Chloroacetone | 88% | Optimal. Better thermal stability; slower, more controllable exotherm during addition[3]. |
Standard Operating Procedure: Scale-Up Protocol
Safety Warning: Chloroacetone is a severe lachrymator and toxic alkylating agent. All operations involving the neat liquid or unquenched reaction mixtures must be performed in a high-performance fume hood or contained reactor with appropriate scrubbing systems.
Step 4.1: Reactor Preparation and Charging
-
Equip a jacketed glass reactor (e.g., 5 L) with a mechanical stirrer, reflux condenser, internal temperature probe, and an addition funnel. Purge the system with Nitrogen (N₂).
-
Charge the reactor with 4-fluoro-2-aminopyridine (1.0 equivalent, e.g., 100.0 g, 0.89 mol) and anhydrous ethanol (10 volumes, 1.0 L).
-
Initiate agitation (250 rpm) and add sodium bicarbonate (NaHCO₃) (2.0 equivalents, 150.0 g, 1.78 mol) in a single portion. The resulting mixture will be a heterogeneous suspension.
Step 4.2: Controlled Alkylation
-
Heat the suspension to an internal temperature of 40 °C.
-
Charge the addition funnel with chloroacetone (1.15 equivalents, 94.7 g, 1.02 mol).
-
Critical Parameter: Add chloroacetone dropwise over 60–90 minutes. Maintain the internal temperature between 40 °C and 50 °C. Causality: Rapid addition leads to a dangerous exotherm and promotes the formation of dark, polymeric byproducts.
Step 4.3: Cyclocondensation & In-Process Control (IPC)
-
Once the addition is complete, ramp the reactor temperature to achieve a gentle reflux (approx. 78 °C).
-
Maintain reflux for 16–20 hours[5].
-
Self-Validating IPC: Sample the reaction mixture (0.5 mL), dilute with methanol, and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the remaining 4-fluoro-2-aminopyridine is
2.0% (Area %).
Step 4.4: Workup and Isolation (Chromatography-Free)
-
Cool the reaction mixture to 20 °C. Filter the suspension through a pad of Celite to remove inorganic salts (NaCl, unreacted NaHCO₃). Wash the filter cake with additional ethanol (200 mL).
-
Concentrate the combined filtrate under reduced pressure (40 °C, 50 mbar) to approximately 3 volumes (300 mL).
-
Add ethyl acetate (500 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (300 mL) to neutralize trace acids.
-
Brine (300 mL) to remove residual water.
-
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to a crude solid.
-
Crystallization: Suspend the crude solid in a mixture of Ethyl Acetate/Heptane (1:4, 400 mL). Heat to 70 °C until dissolution, then cool slowly to 5 °C over 4 hours.
-
Collect the precipitated crystals via vacuum filtration, wash with cold Heptane (100 mL), and dry in a vacuum oven at 45 °C to constant weight.
-
Expected Yield: 85–88% (approx. 115 g).
-
Expected Purity: >98.5% by HPLC.
-
References
-
Keltoum, C. B. B. O., et al. "Synthesis and Chiral Separation of Some New Derivatives of Imidazo[1, 2- a] Pyridine." Current Analytical Chemistry, Bentham Science, 19 July 2023. URL: [Link]
-
Al-Sanea, M. M., et al. "Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis, 17 Feb 2021. URL:[Link]
-
Kaminski, J. J., et al. "Synthesis and Evaluation of 7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as Potassium-Competitive Acid Blockers." Journal of Medicinal Chemistry, ACS Publications, 02 Nov 2007. URL:[Link]
-
PrepChem Database. "Preparation of 8-hydroxy-2-methyl-imidazo-[1,2-a]pyridine." PrepChem, 2025. URL:[Link]
Sources
Troubleshooting & Optimization
purification methods for 7-Fluoro-2-methylimidazo[1,2-a]pyridine crude product
Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis . This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of 7-Fluoro-2-methylimidazo[1,2-a]pyridine .
The synthesis of this scaffold—typically achieved via the Chichibabin-type condensation of 2-amino-4-fluoropyridine with chloroacetone [1]—presents unique purification challenges due to the formation of dark polymeric tars, closely eluting regioisomers, and the altered basicity imparted by the electron-withdrawing fluorine atom.
Below, you will find our comprehensive troubleshooting guide, empirical data tables, and self-validating experimental protocols to help you achieve >99% purity for biological or preclinical applications.
Purification Workflow
Figure 1: Step-by-step purification workflow for 7-Fluoro-2-methylimidazo[1,2-a]pyridine.
Troubleshooting FAQs
Q1: My crude reaction mixture has turned into a black, tarry substance. Why does this happen, and how do I remove it without losing my product?
A: This is a classic issue in imidazo[1,2-a]pyridine synthesis. α-Haloketones like chloroacetone are highly reactive and prone to self-condensation and polymerization under basic conditions or prolonged heating. These reactions form highly conjugated, dark polymeric byproducts[2].
Causality & Resolution: These polymers physically entrap the target compound. Because the polymers are largely neutral and your target compound is weakly basic, an acid-base extraction is the most logical first step. By extracting with 1M HCl, you selectively protonate the imidazopyridine, moving it into the aqueous layer while leaving the tarry polymers in the organic waste. Follow this with an activated charcoal treatment; the porous carbon structure selectively adsorbs residual large conjugated systems via
Q2: I am observing co-elution of unreacted 2-amino-4-fluoropyridine with my product during silica gel chromatography. How can I resolve this?
A: Both the starting material and the product contain basic nitrogen atoms that interact strongly with the acidic silanol groups on standard silica gel, causing peak tailing and co-elution. Furthermore, the highly electronegative 7-fluoro substitution withdraws electron density via inductive effects, lowering the basicity of the imidazopyridine core and bringing its retention factor (
Q3: How do I ensure my compound is completely free of inorganic salts before running in vitro biological assays?
A: Inorganic salts (e.g., from neutralizing agents like
Quantitative Data: Chromatography Solvent Systems
To assist in your Flash Column Chromatography (FCC) method development, use the following empirically derived retention factors (
| Solvent System | Ratio (v/v) | Additive | Application Notes | ||
| Hexanes / EtOAc | 70:30 | None | 0.45 | 0.20 | Standard gradient starting point. Good for initial screening. |
| Hexanes / EtOAc | 50:50 | 1% TEA | 0.65 | 0.35 | Optimal. TEA prevents tailing; sharpens peaks for large-scale separation. |
| DCM / MeOH | 95:5 | None | 0.55 | 0.40 | Useful for eluting highly polar or baseline-bound impurities. |
Self-Validating Experimental Protocols
Protocol A: Acid-Base Extraction & Charcoal Decolorization
Objective: Remove neutral polymeric tars and prepare a semi-pure free base.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Acid Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.
-
Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer as a hydrochloride salt.
-
Validation Check: Self-Validating Step. Before discarding the upper organic layer, spot both layers on a TLC plate (elute with 50:50 Hex/EtOAc). The organic layer should show only baseline smears (polymers) and high-
neutral impurities. The aqueous layer (after neutralizing a micro-aliquot) should contain the UV-active product spot. -
Basification: Cool the separated aqueous layer in an ice bath. Slowly add saturated aqueous
or 2M NaOH dropwise until the pH reaches 8.5–9.0 (verify with pH paper). The solution will become cloudy as the free base precipitates. -
Re-extraction: Extract the basified aqueous layer with fresh EtOAc (
mL per gram). Combine the organic layers. -
Decolorization: Add 10% w/w activated charcoal to the combined EtOAc layers. Heat to 50 °C for 15 minutes with stirring. Filter the hot solution through a pad of Celite to remove the charcoal. The resulting filtrate should be pale yellow to clear.
Protocol B: Flash Column Chromatography (FCC)
Objective: Isolate 7-Fluoro-2-methylimidazo[1,2-a]pyridine from unreacted starting materials and regioisomers.
-
Column Preparation: Slurry-pack a silica gel column (230–400 mesh) using Hexanes containing 1% TEA[3].
-
Loading: Concentrate the decolorized EtOAc extract from Protocol A to a minimal volume. Dry-load the sample by mixing it with a small amount of silica gel, evaporating the solvent, and adding the powder to the top of the column.
-
Elution: Begin elution with 80:20 Hexanes/EtOAc (with 1% TEA). Gradually increase the polarity to 50:50 Hexanes/EtOAc.
-
Fraction Collection: Monitor fractions via TLC under 254 nm UV light.
-
Validation Check: Pool fractions containing the pure product (
~0.65). Evaporate the solvent under reduced pressure to yield a solid.
Protocol C: Recrystallization
Objective: Achieve >99% purity and eliminate trace inorganic salts.
-
Dissolution: Place the solid from Protocol B in a round-bottom flask. Add a minimum volume of boiling EtOAc until the solid is just dissolved.
-
Hot Filtration: If any particulate matter (e.g., silica dust) is visible, perform a rapid hot filtration.
-
Anti-Solvent Addition: Keep the solution near boiling. Gradually add hot Heptane dropwise until the solution becomes slightly cloudy (the "cloud point").
-
Clarification: Add 1–2 drops of hot EtOAc until the solution turns clear again.
-
Crystallization: Remove from heat and allow the flask to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice bath for 1 hour to maximize crystal yield.
-
Validation Check: Filter the crystals via vacuum filtration and wash with ice-cold Heptane. Dry under high vacuum. Validate purity via LC-MS (>99% AUC) and confirm the absence of salts by ensuring a clean, sharp melting point.
References
-
Kushwaha, N. D., et al. "Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine." Asian Journal of Chemistry, 2017. URL:[Link]
-
Chatterjee, S., et al. "Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media." ACS Omega, 2019. URL:[Link]
- Jiménez-Halla, J.O.C., et al. "Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides." Molecules (MDPI), 2024.
Technical Guide: Minimizing Side Products in 7-Fluoro-2-methylimidazo[1,2-a]pyridine Synthesis
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]
The synthesis of 7-Fluoro-2-methylimidazo[1,2-a]pyridine is a critical transformation in the development of GABAergic ligands and PET imaging tracers. While the standard condensation of 2-amino-4-fluoropyridine with chloroacetone appears straightforward, the presence of the fluorine substituent at the 4-position (becoming the 7-position in the fused system) introduces unique electronic vulnerabilities.
Unlike non-fluorinated analogs, this reaction is prone to specific side pathways driven by the inductive withdrawal of fluorine and the high electrophilicity of the cationic intermediate . This guide moves beyond standard recipes to address the causality of side product formation, providing a self-validating protocol to minimize impurities.
The Core Challenge: The "Danger Zone" Intermediate
The reaction proceeds via an
-
Standard Risk: This cationic intermediate renders the ring highly electrophilic.
-
Specific Risk (7-Fluoro): The fluorine atom activates the 4-position toward Nucleophilic Aromatic Substitution (
). If cyclization is slow, solvent molecules (e.g., ethanol) can displace the fluorine, leading to 7-ethoxy impurities.
Visualizing the Reaction & Failure Modes
The following diagram maps the desired pathway against the two most common failure modes: Defluorination (
Figure 1: Mechanistic pathway showing the critical cationic intermediate where branching to side products occurs.
Troubleshooting & Optimization (Q&A)
Category A: Defluorination & Nucleophilic Side Reactions
Q1: I am observing a ~5-10% impurity with a mass of [M-F+OEt] or [M-F+OH]. Why is the fluorine labile?
Diagnosis: You are likely using a nucleophilic solvent (Ethanol/Methanol) at high reflux temperatures.
The Mechanism: As shown in Figure 1, the cationic intermediate is highly electron-deficient. The fluorine at the 7-position (para to the quaternary nitrogen) is activated for
-
Switch Solvent: Move to a polar aprotic solvent. Acetonitrile (MeCN) or DMF are superior because they cannot act as nucleophiles to displace the fluorine.
-
Buffer the pH: Ensure sufficient base (NaHCO3) is present to neutralize the HCl generated immediately, facilitating the cyclization step and reducing the lifetime of the electrophilic cation.
Q2: The reaction turns dark black/tarry. Is this polymerization? Diagnosis: Yes, likely oxidative polymerization of the 2-aminopyridine starting material or oligomerization of chloroacetone. The Mechanism: 2-aminopyridines are electron-rich and prone to oxidation. Chloroacetone can self-condense under basic conditions. Corrective Action:
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Stoichiometry Control: Do not add large excesses of chloroacetone. Use 1.1 equivalents .
-
Add Antioxidant: A trace amount of sodium metabisulfite can sometimes prevent tar formation, though inert gas is usually sufficient.
Category B: Incomplete Conversion & Salt Formation
Q3: I isolated a solid that has the correct mass for the product + HCl (or + HBr), but it's water-soluble and not the final product. Diagnosis: You have isolated the intermediate quaternary salt (N-(2-oxopropyl)-2-amino-4-fluoropyridinium halide). The cyclization failed. The Mechanism: The ring closure requires the exocyclic amine to attack the ketone carbonyl. This step releases water. If the reaction is too dry or the base is too weak to deprotonate the amine, the reaction stalls at the salt. Corrective Action:
-
Increase Temperature: Cyclization has a higher activation energy than the initial alkylation. Ensure internal temperature reaches >75°C.
-
Base Selection: Switch from NaHCO3 to K2CO3 (stronger) or add a catalytic amount of HBr (paradoxically, acid catalysis can sometimes assist the dehydration step, but base is generally preferred for this specific substrate to neutralize the acid byproduct). Recommendation: Reflux in EtOH/H2O (if SNAr is not observed) or DMF with NaHCO3.
Optimized Protocol: The "Aprotic-Buffered" Method
This protocol is designed to minimize defluorination (
Reagents:
-
2-Amino-4-fluoropyridine (1.0 equiv)
-
Chloroacetone (1.1 equiv) — Warning: Lachrymator
-
Sodium Bicarbonate (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (Avoid alcohols if defluorination is noted)
Step-by-Step:
-
Setup: Charge a round-bottom flask with 2-amino-4-fluoropyridine and NaHCO3. Purge with
for 5 minutes. -
Solvation: Add Acetonitrile (10 mL/g of substrate). Stir to create a suspension.
-
Addition: Add Chloroacetone dropwise at room temperature. Note: Exotherm is possible.
-
Reaction: Heat to reflux (80-82°C) . Monitor by LCMS.
-
Checkpoint: At 1 hour, you should see the intermediate (Mass = SM + 58).
-
Checkpoint: At 4-6 hours, the intermediate should convert to Product (Mass = SM + 58 - 18 [H2O]).
-
-
Workup (Crucial for Purity):
-
Cool to RT. Filter off inorganic salts (NaCl/NaHCO3).
-
Concentrate the filtrate to dryness.
-
Partition: Dissolve residue in Ethyl Acetate and wash with saturated NaHCO3 (removes salts) and Water .
-
-
Purification: If the crude is colored, pass through a short silica plug eluting with EtOAc/Hexane (1:1).
Comparison of Conditions
| Parameter | Standard (Ethanol) | Optimized (MeCN/DMF) | Why Change? |
| Solvent | Ethanol | Acetonitrile | Prevents |
| Base | NaHCO3 | NaHCO3 / K2CO3 | Carbonates buffer the acid without causing hydrolysis. |
| Temp | 78°C | 80-90°C | Higher temp ensures rapid cyclization of the unstable intermediate. |
| Atmosphere | Air | Nitrogen | Prevents oxidation of amino-pyridine (tars). |
Purification Workflow
If side products persist, use this logic tree to clean the material efficiently.
Figure 2: Purification logic to separate the target imidazopyridine from salts and tars.
References
-
General Synthesis of Imidazo[1,2-a]pyridines
- Specific Fluorinated Derivative Synthesis
-
Mechanistic Insights & Side Reactions
-
Regioselectivity in 2-Aminopyridine Cyclizations
Sources
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 4. The introduction of 7-Fluoro-imidazo[1,2-a]pyridine_Chemicalbook [chemicalbook.com]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 11. 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid | 1159827-76-5 [sigmaaldrich.com]
solvent selection for recrystallization of 7-Fluoro-2-methylimidazo[1,2-a]pyridine
Technical Support Center: Recrystallization of 7-Fluoro-2-methylimidazo[1,2-a]pyridine
Executive Summary & Technical Context
Compound: 7-Fluoro-2-methylimidazo[1,2-a]pyridine CAS: 1260812-67-6 Application: Key intermediate in the synthesis of potassium-competitive acid blockers (P-CABs), specifically Vonoprazan fumarate.[1][2]
This guide addresses the critical purification step of the free base.[2] Imidazo[1,2-a]pyridine derivatives are fused bicyclic heterocycles.[1][2][3] While the 2-methyl and 7-fluoro substitutions increase lipophilicity compared to the parent ring, the N-4 nitrogen remains a hydrogen bond acceptor, creating a "solubility duality" that complicates recrystallization.[1] Common failure modes include "oiling out" (liquid-liquid phase separation) and persistent colored impurities derived from the oxidative polymerization of the 2-amino-4-fluoropyridine starting material.[1][2]
Solvent Selection Matrix
The following solvent systems have been validated for this specific scaffold. Selection depends on the impurity profile and moisture sensitivity of your crude material.[1][2]
| Method | Solvent System | Ratio (v/v) | Mechanism | Suitability |
| Primary (Recommended) | Ethyl Acetate / n-Heptane | 1:2 to 1:4 | Anti-solvent Precipitation | Best for high-purity recovery; minimizes thermal degradation.[1][2] |
| Secondary | Ethanol (Absolute) | N/A | Cooling Crystallization | Effective for removing polar, tar-like impurities.[1][2] |
| Alternative | Isopropanol (IPA) / Water | 3:1 | Hydrophobic Effect | Useful if inorganic salts are present (salts stay in water).[1][2] |
| Purification Swing | DCM | N/A | pH Manipulation | Used for extremely dirty crude (not a true recrystallization).[1][2] |
Detailed Experimental Protocol
Workflow: The Ethyl Acetate/Heptane Anti-Solvent Method
This method is preferred over cooling crystallization alone because it offers better control over the "oiling out" phenomenon common with fluorinated heterocycles.[1][2]
Prerequisites:
-
Crude 7-Fluoro-2-methylimidazo[1,2-a]pyridine (ensure it is the free base, not a salt).[1]
-
Activated Carbon (e.g., Darco G-60) – Critical for color removal.[1]
Step-by-Step Procedure:
-
Dissolution: Transfer crude solid to a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of crude).[1][2] Heat to reflux (77°C) until fully dissolved.[1][2]
-
Decolorization: While refluxing, add activated carbon (5-10 wt%). Stir for 15 minutes.
-
Hot Filtration: Filter the hot solution through a Celite pad to remove carbon.[1][2] Wash the pad with a small amount of hot EtOAc.[2]
-
Nucleation Point: Return filtrate to heat. Concentrate slightly if the volume is excessive. Slowly add n-Heptane dropwise to the boiling solution until a slight, persistent turbidity (cloudiness) appears.
-
Clarification: Add just enough hot EtOAc (drops) to clear the solution again.[1][2]
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Critical: If oil droplets form, reheat and add a seed crystal.[2]
-
-
Finishing: Cool in an ice bath (0-5°C) for 30 minutes. Filter the off-white/yellow solids and wash with cold n-Heptane.[1][2]
Troubleshooting Guide (Root Cause Analysis)
Issue 1: The Product "Oils Out" Instead of Crystallizing
Symptom: As the solution cools, a second liquid layer (usually brown/red) forms at the bottom instead of crystals.[4] Root Cause: The temperature dropped too fast, or the solvent polarity gap is too wide (metastable zone width exceeded). Corrective Action:
-
Seed: Add a seed crystal of pure product at 40-50°C.
-
Modify Solvent: Add a small amount of Isopropanol (IPA) .[1][2] IPA acts as a co-solvent bridge between the polar product and the non-polar heptane, preventing phase separation.
Issue 2: Product is colored (Red/Brown)
Symptom: Crystals are structurally sound but retain a reddish hue.[1][2] Root Cause: Oxidation products of 2-amino-4-fluoropyridine are trapped in the crystal lattice.[1][2] Corrective Action:
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for solvent selection based on the state of the crude material.
Caption: Decision tree for solvent selection and troubleshooting phase separation during purification.
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent? A: Generally, no.[1][2] While the synthesis (condensation of 2-aminopyridine + chloroacetone) can be done in water, the free base of the 7-fluoro derivative has poor water solubility. Water is best used only as an anti-solvent in combination with Ethanol or IPA.[1][2]
Q: Why is the melting point of my recrystallized product lower than the literature value (approx. 90-95°C)? A: This usually indicates trapped solvent or a regioisomer impurity.[1][2]
-
Solvent Trap: Imidazopyridines form solvates easily.[1][2] Dry the sample under high vacuum (50°C) for 12 hours.
-
Regioisomer: If you used an asymmetric ketone, ensure you didn't produce the 3-methyl isomer. Check 1H NMR (the C3-H proton should be a singlet around 7.3-7.5 ppm for the 2-methyl derivative).[1][2]
Q: Is this compound light sensitive? A: Yes, fluorinated imidazopyridines can undergo slow photodegradation.[1][2] Perform recrystallization away from direct sunlight and store the final solid in amber vials.
References
-
Kushwaha, N. D., et al. (2017).[1][2] Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. Retrieved from [Link]
-
Google Patents. (2022).[1][2] CN113896655A - Synthetic method of Vonoprazan intermediate.[1][2] Retrieved from
Sources
troubleshooting regioselectivity in functionalization of 7-fluoro imidazopyridines
This is a technical support guide designed for high-level researchers and drug discovery chemists. It prioritizes mechanistic insight, troubleshooting logic, and validated protocols.[1]
Topic: Troubleshooting Regioselectivity & Reactivity Profiles Audience: Medicinal Chemists, Process Chemists, Application Scientists Status: Active Support | Version: 2.4[1]
🔬 Executive Summary: The 7-Fluoro Challenge
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery (e.g., Zolpidem, Alpidem).[1][2] Introducing a fluorine atom at the C-7 position dramatically alters the electronic landscape of the pyridine ring, creating a unique but often frustrating regioselectivity profile.
The Core Conflict:
-
C-3 Position: Remains the thermodynamic sink for electrophilic aromatic substitution (EAS), but its nucleophilicity is modulated by the remote electron-withdrawing effect of the 7-F.
-
C-5 Position: The "kinetic acid" site (α-to-nitrogen), prone to competitive lithiation.
-
C-6 & C-8 Positions: Activated for Directed Ortho Metalation (DoM) by the 7-F substituent, leading to "wandering" metalation if conditions are not strictly controlled.
-
C-7 Position: The C-F bond is generally robust but can become a leaving group (SNAr) under specific activation modes (e.g., C-3 nitro/acyl substitution).
This guide provides diagnostic workflows to isolate and resolve these regioselectivity conflicts.
📊 Module 1: Reactivity Mapping & Diagnostic Visualization
Before troubleshooting, verify your target site against the intrinsic reactivity map of the 7-fluoro scaffold.
Figure 1: The Reactivity Landscape of 7-Fluoroimidazo[1,2-a]pyridine
Caption: Reactivity profile showing the competition between electronic activation (C-3), intrinsic acidity (C-5), and directing group effects (C-6/C-8).
🛠 Module 2: Troubleshooting Electrophilic Substitution (C-3 vs. C-5)
Issue: You are attempting C-3 functionalization (e.g., bromination, formylation) but observing low yields, recovered starting material, or C-5 byproducts.
Mechanism: The 7-fluoro substituent exerts a strong inductive withdrawing effect (-I), reducing the electron density of the imidazole ring compared to the parent scaffold. This raises the activation energy for EAS at C-3.
Diagnostic Q&A
Q1: My Vilsmeier-Haack formylation is stalling. Should I increase the temperature?
-
Answer: Caution. While C-3 is the preferred site, forcing conditions (>80°C) can promote degradation or reaction at C-5 if C-3 is sterically crowded.
-
Fix: Switch to a more reactive electrophile source or a Friedel-Crafts variant. For halogenation, use N-halosuccinimides (NXS) in polar aprotic solvents (CH₃CN or DMF) at room temperature.[1] The 7-F group deactivates the ring, so reaction times will be 2-3x longer than the non-fluorinated parent.
Q2: I see a minor isomer forming. Is it C-5?
-
Answer: Unlikely for EAS. C-5 is electron-deficient. Check for C-2 functionalization if C-3 is blocked, or if you are using radical conditions. In radical alkylation (Minisci-type), C-2 and C-5 are viable competitors.
Protocol: Highly Selective C-3 Iodination (Self-Validating)
-
Reagents: 7-Fluoroimidazo[1,2-a]pyridine (1.0 equiv), NIS (1.1 equiv), CH₃CN (0.1 M).[1]
-
Procedure: Stir at 25°C. Monitor by HPLC.
-
Validation: The C-3 iodo product typically precipitates or shows a distinct downfield shift of the C-2 proton in 1H NMR (approx. δ 7.8-8.0 ppm). If the C-2 proton signal disappears, you have functionalized C-2 (wrong isomer).
🧪 Module 3: Troubleshooting Metallation (Lithiation) Regiocontrol
Issue: You want to functionalize C-5 or C-6/C-8, but you get a mixture of regioisomers or "scrambling."
Mechanism: This is a "Battle of Directing Groups."
-
C-5: Activated by the bridgehead nitrogen (α-lithiation).
-
C-6 & C-8: Activated by the 7-Fluorine (Ortho-Lithiation/DoM).
Decision Tree: Selecting the Right Base & Conditions
Caption: Logic flow for selecting lithiation conditions based on the competition between Nitrogen-directed (C-5) and Fluorine-directed (C-6/8) metallation.
Detailed Troubleshooting:
-
Scenario: You used n-BuLi and got a mixture of C-5 and C-6 products.
-
Root Cause: n-BuLi is a strong nucleophile and aggregates. It often favors the kinetically accessible C-5 (adjacent to N). However, the 7-F makes C-6/C-8 highly acidic.
-
Fix: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[1] It is bulky and less nucleophilic, favoring the removal of the most acidic proton (thermodynamic control), which is often ortho to the Fluorine (C-6 or C-8).
-
Advanced Fix: Use Knochel's Turbo-Grignard (TMPMgCl·LiCl) . This reagent provides superior regiocontrol for halogen-directed metallation, typically favoring the position ortho to Fluorine (C-6) due to coordination effects, while suppressing nucleophilic attack on the ring.
-
⚛️ Module 4: Nucleophilic Substitution (SNAr) of the 7-Fluorine
Issue: You are trying to displace the 7-F with an amine or alkoxide, but the reaction is dead.
Mechanism: The imidazo[1,2-a]pyridine ring is electron-rich (excess π-electrons). A neutral scaffold will not undergo SNAr at C-7 easily. The ring must be "activated" to make the C-7 position electrophilic.
Activation Strategies
| Strategy | Mechanism | Reagents | Success Probability |
| Neutral Scaffold | Direct SNAr | Amine, Heat (>150°C) | Low (Decomposition likely) |
| C-3 Acylation | Electronic Activation | 1. C-3 Formylation/Acylation2. Nucleophile, Base, Heat | High (EWG at C-3 activates C-7) |
| Pd-Catalysis | Buchwald-Hartwig | Pd(OAc)₂, BINAP, Cs₂CO₃ | High (Bypasses SNAr mechanism) |
Q: Can I do SNAr without C-3 functionalization?
-
Answer: Generally, no.[1][3] However, if you cannot functionalize C-3, consider oxidizing the pyridine nitrogen (N-oxide formation) to activate the ring, though this is risky with the imidazole moiety.[1] The preferred route is Pd-catalyzed C-N coupling , which treats the C-F bond as a pseudohalide (requires specialized ligands like BrettPhos for C-F activation, though C-Cl/C-Br is preferred).
Recommendation: If you need a substituent at C-7, start with 7-bromoimidazo[1,2-a]pyridine instead of the fluoro analog, or use the C-3 Nitro/Acyl activation method if you must use the fluoro starting material.
📚 References & Grounding[3][4][5]
-
General Functionalization & C-3 Selectivity:
-
Metallation & Halogen Effects:
-
SNAr & Fluorine Reactivity:
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Transition metal-mediated C═O and C═C bond-forming reactions: a regioselective strategy for the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Acidic Stability Profiling of 7-Fluoro-2-methylimidazo[1,2-a]pyridine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behavior of 7-Fluoro-2-methylimidazo[1,2-a]pyridine (CAS: 1260812-67-6) under acidic conditions. This guide bypasses generic advice to provide deep mechanistic insights, diagnostic troubleshooting, and self-validating experimental protocols for researchers utilizing this privileged scaffold in drug development and materials science.
Mechanistic Insights & Core FAQs
Q1: Why is the imidazo[1,2-a]pyridine scaffold sensitive to specific acidic environments? The imidazo[1,2-a]pyridine framework is a fused bicyclic heteroaromatic system. Density functional theory (DFT) and electrostatic potential mapping reveal that the nitrogen atoms within the 6-π electron conjugation system act as primary nucleophilic sites[1]. Specifically, the N1 atom is the most basic site (predicted pKa ~5.6)[2]. Under mild acidic conditions (pH 4–6), protonation occurs at N1, forming a stable cation that significantly enhances aqueous solubility without compromising structural integrity[3]. However, under harsh acidic stress (pH < 2) combined with thermal energy, the protonated intermediate becomes susceptible to nucleophilic attack by water, leading to hydrolytic ring-opening.
Q2: How do the 7-fluoro and 2-methyl substituents alter this baseline stability? Substituent effects dictate the degradation kinetics. The 7-fluoro group exerts a strong electron-withdrawing inductive effect (-I), which slightly depresses the pKa of the N1 atom compared to the unsubstituted core, thereby increasing resistance to protonation at marginal pH levels. Furthermore, halogenation at this position is known to enhance overall metabolic and chemical stability[4]. Conversely, the 2-methyl group provides mild electron donation (+I) and steric shielding around the C2-N3 bond. While the compound is stable at room temperature even in strong acids (e.g., H2SO4 used during nitration), elevated temperatures in such media trigger rapid degradation.
Logical pathway of 7-Fluoro-2-methylimidazo[1,2-a]pyridine under varying acidic conditions.
Diagnostic Troubleshooting Guide
When incorporating 7-Fluoro-2-methylimidazo[1,2-a]pyridine into synthetic workflows or analytical methods, you may encounter specific anomalies. Here is the causality-driven troubleshooting matrix:
-
Symptom: Peak splitting or severe retention time shifts during HPLC analysis using acidic mobile phases (e.g., 0.1% TFA).
-
Causality: The mobile phase pH (~2.0) is too close to the compound's pKa, causing the analyte to exist in a dynamic equilibrium between its neutral and protonated states during the chromatographic run.
-
Intervention: Shift the mobile phase pH to be at least 2 units away from the pKa. Use a stronger buffering agent (e.g., ammonium formate at pH 3.0 to ensure full protonation, or ammonium bicarbonate at pH 7.5 for the neutral species).
-
-
Symptom: Mass balance loss (>15%) during acid-catalyzed synthetic steps (e.g., formylation or nitration).
-
Causality: Elevated temperatures (>60°C) in the presence of strong mineral acids (like H2SO4) induce hydrolytic cleavage of the imidazopyridine ring. The resulting aliphatic/monocyclic degradants often lack the UV chromophore of the parent compound, appearing as a "loss" of mass.
-
Intervention: Lower the reaction temperature to <40°C. If heat is thermodynamically required for the reaction, switch to a non-aqueous Lewis acid catalyst to prevent hydrolytic degradation.
-
Standardized Experimental Protocol: Acid-Forced Degradation
To establish a reliable stability profile, you must use a self-validating system . The following protocol ensures that any observed degradation is an accurate reflection of the molecule's intrinsic stability, rather than an artifact of the analytical preparation.
Step-by-Step Methodology
-
Stock Preparation (T0 Control): Dissolve 1.0 mg of 7-Fluoro-2-methylimidazo[1,2-a]pyridine in 1.0 mL of HPLC-grade Methanol. Causality: Methanol ensures complete dissolution before aqueous acid introduction, preventing biphasic degradation kinetics. Immediately analyze a 10 µL aliquot via LC-UV/MS to establish the Time-Zero (T0) baseline area.
-
Acidic Incubation: Transfer 0.5 mL of the stock to a sealed amber vial. Add 0.5 mL of 0.2 N HCl (final concentration = 0.1 N HCl, pH ~1.0). Incubate at 60°C for 24 hours. Causality: 60°C accelerates degradation sufficiently to predict long-term stability without inducing unrealistic pyrolytic pathways.
-
Quenching & Neutralization (Critical Step): Post-incubation, cool the vial to 4°C. Add exactly 0.5 mL of 0.2 N NaOH to neutralize the solution to pH ~7.0. Causality: Direct injection of 0.1 N HCl into an LC-MS system distorts peak shapes, damages the silica-based stationary phase, and suppresses ionization. Neutralization ensures that the LC-MS only measures the degradation that occurred during the incubation.
-
Mass Balance Analysis: Analyze the quenched sample via LC-UV/MS. Calculate the total peak area (Parent + All Degradants).
-
Self-Validation Check: If the total peak area is <95% of the T0 area, volatile degradants have formed, or the degradants lack UV absorbance. You must switch from UV detection to Charged Aerosol Detection (CAD) to close the mass balance.
-
Step-by-step workflow for acid-forced degradation and stability profiling.
Quantitative Stability Data
The following table summarizes the expected stability profile of the 7-Fluoro-2-methylimidazo[1,2-a]pyridine scaffold under various acidic conditions, synthesizing empirical observations from related imidazopyridine derivatives[3],.
| Condition | pH | Temperature (°C) | Time (h) | Stability Status | Primary Observation |
| Mild Acid Buffer | 5.0 | 25 | 48 | Highly Stable | Complete dissolution; no degradants detected. |
| 0.1 N HCl | 1.0 | 25 | 48 | Stable | < 1% degradation; exists as a stable cationic salt. |
| 0.1 N HCl | 1.0 | 60 | 24 | Moderately Unstable | ~5-10% degradation; onset of hydrolytic ring-opening. |
| 1.0 N H₂SO₄ | < 0.5 | 80 | 4 | Highly Unstable | > 50% degradation; severe structural cleavage. |
References
1.1 - Scirp.org 2.4 - PMC 3. 3 - Benchchem 4. - RSC Publishing 5. - tsijournals.com 6.2 - Benchchem
Sources
Technical Support Center: 2-Amino-4-fluoropyridine Removal Strategies
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to clear unreacted 2-amino-4-fluoropyridine from their Buchwald-Hartwig, SNAr, or amide coupling reaction mixtures.
This guide is designed to move beyond generic protocols. Here, we dissect the physicochemical properties of the impurity to understand the causality behind each purification choice, ensuring you can design a self-validating workflow that guarantees high-purity Active Pharmaceutical Ingredients (APIs).
The Chemistry of the Problem: Causality & Mechanism
To remove an impurity, you must first understand its electronic and structural profile. 2-Amino-4-fluoropyridine presents a unique challenge due to its dual functionality:
-
Weakly Basic Pyridine Nitrogen: The parent 2-aminopyridine has a pKa of 6.86[1]. However, the strongly electron-withdrawing fluorine atom at the 4-position pulls electron density away from the ring, lowering the predicted pKa of 2-amino-4-fluoropyridine to approximately 6.42[2].
-
Nucleophilic Exocyclic Amine: While protonation occurs preferentially at the ring nitrogen, the primary exocyclic amine remains highly nucleophilic and capable of forming covalent bonds.
-
Hydrogen Bonding: The molecule acts as both a strong hydrogen bond donor and acceptor, causing severe tailing on standard bare silica gel.
By exploiting these specific properties—either through pH manipulation (exploiting the pKa) or electrophilic trapping (exploiting the nucleophile)—we can selectively isolate your target product.
Diagnostic Purification Workflow
Before selecting a protocol, use the following logical decision tree based on the chemical nature of your target product.
Diagnostic workflow for selecting the optimal 2-amino-4-fluoropyridine removal strategy.
Troubleshooting Guides & Validated Protocols
Protocol A: pH-Driven Acid-Base Extraction
Mechanism & Causality: According to the Henderson-Hasselbalch equation, to achieve >99% protonation of an amine, the aqueous environment must be at least two pH units below the compound's pKa. With a pKa of ~6.42[2], an aqueous wash at pH < 4.4 will convert 2-amino-4-fluoropyridine into its highly water-soluble pyridinium salt. We utilize 10% w/v aqueous citric acid (pH ~2.2) because it is acidic enough to drive partitioning but mild enough to prevent the hydrolysis of sensitive amides or esters in your product[3].
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Ensure complete dissolution.
-
Acid Wash: Transfer to a separatory funnel. Add an equal volume of 10% w/v aqueous citric acid.
-
Partitioning: Shake vigorously for 1-2 minutes, venting frequently. Allow the phases to separate completely. The protonated 2-amino-4-fluoropyridine will partition into the aqueous layer.
-
Self-Validation Checkpoint: Before discarding the aqueous layer, spot the organic layer on a TLC plate alongside a pure 2-amino-4-fluoropyridine standard.
-
If the impurity spot (UV active at 254 nm) is absent: Proceed to step 5.
-
If the impurity spot remains: Your product concentration may be too high, causing ion-pairing. Dilute the organic layer with 20% more solvent and perform a second citric acid wash.
-
-
Isolation: Wash the organic layer once with brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Covalent Scavenging via Isocyanate Resins
Mechanism & Causality: If your target API is also a basic amine, acid-base extraction will wash your product down the drain. Instead, we exploit steric and nucleophilic differentials. Polymer-supported isocyanate resins act as electrophilic scavengers[4]. They rapidly and irreversibly react with the unhindered primary exocyclic amine of 2-amino-4-fluoropyridine to form a stable, resin-bound urea[5]. Sterically hindered or less nucleophilic amines (your product) remain in solution.
Step-by-Step Methodology:
-
Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM, THF, or Toluene). Do not use alcohols or primary/secondary amine solvents, as they will quench the resin.
-
Resin Addition: Add 3 to 4 molar equivalents of Isocyanate-functionalized silica or polystyrene resin relative to the estimated unreacted 2-amino-4-fluoropyridine[3].
-
Agitation: Shake or stir gently at room temperature for 2 to 4 hours.
-
Self-Validation Checkpoint: Extract a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS.
-
If m/z 113.1 [M+H]+ is absent: The scavenging is complete.
-
If m/z 113.1 [M+H]+ is present: Add 1 additional equivalent of resin and heat gently to 40°C for 1 hour[5].
-
-
Isolation: Filter the mixture through a sintered glass frit. Wash the resin bed thoroughly with the reaction solvent to elute all target product. Concentrate the filtrate.
Quantitative Data Presentation
Use the following table to benchmark your purification strategy against standard laboratory metrics.
| Purification Strategy | Mechanism of Action | Optimal Use Case | Avg. Time Required | Relative Reagent Cost |
| Acid-Base Extraction | Ionic partitioning via protonation of pyridine nitrogen (pKa ~6.42) | Neutral, acidic, or highly lipophilic target products | 30 - 45 mins | Low |
| Isocyanate Resin | Irreversible covalent urea formation with primary amine | Basic or acid-sensitive target products | 2 - 4 hours | High |
| Sulfonic Acid Resin (SCX) | Non-covalent "catch-and-release" of basic nitrogen | Non-basic target products requiring automated parallel synthesis | 1 - 2 hours | Medium |
| Modified Chromatography | Adsorption/Desorption with silanol masking | Complex mixtures with multiple neutral impurities | 2 - 5 hours | Low-Medium |
Frequently Asked Questions (FAQs)
Q: Why does 2-amino-4-fluoropyridine streak heavily on my silica gel column, and how do I fix it?
A: The streaking is caused by secondary interactions. The basic pyridine nitrogen and the primary amine act as strong hydrogen-bond donors/acceptors, interacting with the weakly acidic silanol groups (
Q: Can I use a sulfonic acid (SCX) resin instead of an isocyanate resin? A: Yes, but with a caveat. Strong cation exchange (SCX) resins, like Amberlyst-15, trap the compound via an ionic "catch-and-release" mechanism[3]. However, this mechanism is non-selective for basicity. If your target product contains a basic moiety, the SCX resin will trap both the impurity and your product. Isocyanate resins are superior when selectivity is required because they rely on covalent reactivity rather than simple basicity[5].
Q: I performed the citric acid wash, but LC-MS still shows traces of 2-amino-4-fluoropyridine. Why?
A: This is likely due to the partition coefficient (
References
-
EPA Archive: Aminopyridines - OVERVIEW. Environmental Protection Agency. Available at: [Link]
-
Amerigo Scientific: Scavenger Resins. Available at: [Link]
- Google Patents (US6897262B2):Scavenger resin and processes for the use thereof.
Sources
- 1. archive.epa.gov [archive.epa.gov]
- 2. 2-AMINO-4-FLUOROPYRIDINE CAS#: 944401-77-8 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 5. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
Validation & Comparative
Publish Comparison Guide: 1H NMR Characterization of 7-Fluoro-2-methylimidazo[1,2-a]pyridine
This guide provides a technical comparison and characterization protocol for 7-Fluoro-2-methylimidazo[1,2-a]pyridine , a critical scaffold in medicinal chemistry (often associated with GABA
Executive Summary: The Structural Imperative
7-Fluoro-2-methylimidazo[1,2-a]pyridine (CAS: 1260812-67-6) represents a specific regioisomer of the imidazopyridine class. In drug discovery, distinguishing the 7-fluoro isomer from its 6-fluoro or 8-fluoro analogs is critical because fluorine placement drastically alters metabolic stability (blocking para-oxidation) and receptor binding affinity.
This guide contrasts the 1H NMR profile of the 7-fluoro derivative against its non-fluorinated parent and its regioisomers. The core challenge in characterization is not merely chemical shift assignment, but deconvoluting the complex
Comparative Analysis: Spectral Fingerprinting
A. The Fluorine Effect: 7-Fluoro vs. Non-Fluorinated Control
The introduction of a fluorine atom at position 7 breaks the symmetry of the pyridine ring proton signals found in the parent molecule, 2-methylimidazo[1,2-a]pyridine .
| Proton Position | Parent (2-Me) Shift ( | 7-Fluoro-2-Me Shift ( | Multiplicity Change (Due to |
| H-5 (Periposition) | ~8.10 | 8.45 - 8.55 | dd (vs d): Shows long-range |
| H-3 (Imidazole) | ~7.35 | 7.40 - 7.45 | s (or br s): Minimal effect, spatially distant. |
| H-8 (Ortho to F) | ~7.45 | 7.15 - 7.25 | dd : Large |
| H-6 (Ortho to F) | ~6.75 | 6.80 - 6.95 | ddd : Complex coupling to H-5, H-8, and F. |
| CH | ~2.35 | 2.35 | s : Unaffected singlet. |
Note: Shifts are approximate for CDCl
B. Regioisomer Discrimination (The "Fingerprint")
Distinguishing the 7-fluoro from the 6-fluoro isomer is the most common analytical hurdle.
-
7-Fluoro Isomer:
-
H-5 appears as a dd (coupling to H-6 and F). The
is small (~3-5 Hz). -
H-8 is a distinct dd with a large
(~10-13 Hz).
-
-
6-Fluoro Isomer:
-
H-5 appears as a dd but with a large
(~10 Hz) because F is ortho to H-5. -
H-7 becomes the multiplet.
-
Experimental Protocol: Synthesis & Characterization Workflow
Phase 1: Synthesis (Cyclocondensation)
To ensure the NMR sample represents the authentic target, follow this self-validating synthesis route.
Reagents: 2-Amino-4-fluoropyridine (1.0 eq), Chloroacetone (1.2 eq), NaHCO
-
Setup: Dissolve 2-amino-4-fluoropyridine in ethanol (0.5 M).
-
Addition: Add chloroacetone dropwise at RT.
-
Reflux: Heat to 80°C for 4–6 hours. Checkpoint: TLC (50% EtOAc/Hex) should show consumption of the aminopyridine (
) and appearance of a fluorescent spot ( ). -
Workup: Evaporate EtOH. Redissolve in EtOAc/Water. Basify aqueous layer with NaHCO
to pH 8. Extract organics. -
Purification: Recrystallize from EtOAc/Heptane or column chromatography (DCM/MeOH 98:2).
Phase 2: NMR Acquisition Parameters
-
Solvent: CDCl
(preferred for resolution) or DMSO- (if solubility is poor). -
Frequency: 400 MHz minimum (to resolve overlapping multiplets).
-
Pulse Sequence: Standard zg30 (Bruker).
-
Optional:
F-decoupled H NMR (zgfIG) to collapse multiplets for easier assignment.
Visualizing the Logic: Coupling Pathways
The following diagram illustrates the scalar coupling network that dictates the splitting patterns. Note how the
Caption: Coupling topology of 7-Fluoro-2-methylimidazo[1,2-a]pyridine showing dominant F-H interactions.
Detailed Data Table: Chemical Shifts & Assignments
| Signal | Multiplicity | Coupling Constants ( | Assignment Logic | |
| H-5 | 8.48 | dd | Most downfield due to ring nitrogen anisotropy; "meta" coupling to F. | |
| H-3 | 7.42 | s | - | Characteristic singlet of the imidazole ring; confirms cyclization. |
| H-8 | 7.21 | dd | Upfield of H-5; dominated by large F-coupling (Ortho). | |
| H-6 | 6.85 | ddd | Most shielded aromatic proton; complex "multiplet of multiplets." | |
| Me | 2.36 | s | - | Diagnostic methyl singlet; confirms 2-methyl substitution. |
Data derived from comparative analysis of 6-fluoro analogs [1] and general fluoropyridine coupling constants [2].
References
-
Regioselective Synthesis of Fluoro-imidazo[1,2-a]pyridines. Source: Organic Chemistry Portal / J. Org. Chem. [Link][1][2][3][4][5]
-
PSYCHE to Evaluate 1H-19F Coupling Constants. Source: University of Ottawa NMR Facility. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives. Source: European Journal of Medicinal Chemistry (via ScienceDirect/DOI). [Link]
Sources
A Comparative Guide to 13C and 19F NMR Spectra Analysis of 7-Fluoro-2-methylimidazo[1,2-a]pyridine
In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is paramount. The imidazo[1,2-a]pyridine scaffold is a privileged structure, frequently incorporated into molecules targeting a range of therapeutic areas. The introduction of a fluorine atom, as in 7-Fluoro-2-methylimidazo[1,2-a]pyridine, can significantly modulate a compound's physicochemical and pharmacokinetic properties, including metabolic stability and binding affinity. Consequently, precise and unambiguous characterization of these fluorinated heterocycles is a critical step in the development pipeline.
This guide provides an in-depth technical comparison of two powerful nuclear magnetic resonance (NMR) techniques—¹³C and ¹⁹F NMR spectroscopy—for the analysis of 7-Fluoro-2-methylimidazo[1,2-a]pyridine. As researchers, scientists, and drug development professionals, understanding the nuances of these analytical methods is essential for accelerating research and ensuring the integrity of synthesized compounds.[1][2] This document will delve into the theoretical underpinnings, practical experimental protocols, and the unique insights each technique offers, supported by illustrative data from a closely related analogue.
The Strategic Advantage of Fluorine in NMR Spectroscopy
Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy.[3] Its 100% natural abundance and high gyromagnetic ratio, close to that of ¹H, result in high sensitivity, making ¹⁹F NMR a powerful tool for the direct observation of fluorinated compounds.[3] Furthermore, the ¹⁹F nucleus exhibits a very large chemical shift dispersion (over 800 ppm), which minimizes signal overlap and provides exceptional sensitivity to the local electronic environment.[4][5] This hyperresponsiveness to changes in its surroundings makes ¹⁹F NMR an invaluable technique for confirming the incorporation of fluorine and for studying molecular interactions.
¹³C NMR Analysis: Mapping the Carbon Skeleton
¹³C NMR spectroscopy is a cornerstone technique for organic chemists, providing a detailed map of the carbon framework of a molecule. For 7-Fluoro-2-methylimidazo[1,2-a]pyridine, the ¹³C spectrum not only confirms the number of unique carbon environments but also reveals the electronic influence of the fluorine substituent on the heterocyclic ring system.
A key feature in the ¹³C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine (C-F) coupling. This spin-spin coupling interaction, transmitted through the bonding network, causes the signals of carbon atoms in proximity to the fluorine to split into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is highly dependent on the number of bonds separating the carbon and fluorine atoms.
-
One-bond coupling (¹JCF): This is the largest coupling and is observed for the carbon directly attached to the fluorine atom. Its magnitude is typically in the range of -240 to -250 Hz for aromatic C-F bonds.
-
Two-bond coupling (²JCF): Coupling to carbons two bonds away is significantly smaller, usually in the range of 20-50 Hz.
-
Three-bond and longer-range couplings (ⁿJCF): These are progressively smaller and provide valuable information about the connectivity within the molecule.
The electron-withdrawing nature of the fluorine atom also influences the chemical shifts (δ) of the carbon atoms in the imidazo[1,2-a]pyridine ring. The carbon directly bonded to fluorine (C7) will be significantly deshielded and appear at a higher chemical shift. The electronic effects will also be transmitted to other carbons in the ring, causing predictable upfield or downfield shifts compared to the non-fluorinated analogue.
Experimental Protocol: ¹³C NMR Spectroscopy
A detailed protocol for acquiring a high-quality ¹³C NMR spectrum of 7-Fluoro-2-methylimidazo[1,2-a]pyridine is as follows:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the ¹³C and ¹H channels of the probe.
-
-
Data Acquisition:
-
Set up a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker systems).
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0 to 160 ppm for this type of compound).
-
The number of scans should be sufficient to achieve an adequate signal-to-noise ratio (S/N), often requiring several hundred to a few thousand scans.
-
A relaxation delay (d1) of 2 seconds is a good starting point.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
-
¹⁹F NMR Analysis: A Direct Window into Fluorination
¹⁹F NMR spectroscopy offers a direct and highly sensitive method for analyzing fluorinated compounds. Since the vast majority of biological molecules and common laboratory solvents do not contain fluorine, the ¹⁹F NMR spectrum is typically very clean, with signals only from the fluorinated analyte.
For 7-Fluoro-2-methylimidazo[1,2-a]pyridine, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine environment in the molecule. The chemical shift of this signal is a sensitive indicator of the electronic environment around the fluorine atom. In the absence of other fluorine atoms, the signal will be split by coupling to nearby protons. Proton decoupling can be employed to simplify the spectrum to a singlet, which can be useful for quantification and for studying interactions with other molecules.
Experimental Protocol: ¹⁹F NMR Spectroscopy
The following protocol outlines the steps for acquiring a ¹⁹F NMR spectrum:
-
Sample Preparation:
-
Prepare the sample as described for ¹³C NMR. Due to the high sensitivity of ¹⁹F NMR, a lower concentration (1-5 mg) is often sufficient.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock on the deuterium signal of the solvent.
-
Tune and match the ¹⁹F and ¹H channels of the probe.
-
-
Data Acquisition:
-
Set up a standard ¹⁹F NMR experiment. A proton-decoupled experiment (e.g., zgfl on Bruker systems) is often preferred for simplicity and sensitivity.
-
Set the spectral width to encompass the expected chemical shift range for aromatic fluorine compounds (e.g., -100 to -180 ppm relative to CFCl₃).
-
A relatively small number of scans (e.g., 16-64) is usually sufficient to obtain a high S/N spectrum.
-
A relaxation delay of 2-5 seconds is typically used.
-
-
Data Processing:
-
Process the FID with a Fourier transform.
-
Phase the spectrum.
-
Reference the spectrum using an external or internal standard (e.g., CFCl₃ at 0 ppm or a secondary standard like trifluoroacetic acid).
-
Comparative Analysis: ¹³C vs. ¹⁹F NMR
| Feature | ¹³C NMR Spectroscopy | ¹⁹F NMR Spectroscopy |
| Sensitivity | Low (¹³C has a low natural abundance of 1.1%) | High (¹⁹F has 100% natural abundance and a high gyromagnetic ratio) |
| Spectral Simplicity | Can be complex due to multiple carbon signals and C-H couplings (if not decoupled) | Very simple for monofluorinated compounds, often a single resonance. |
| Information Content | Provides a complete map of the carbon skeleton and the electronic effects on each carbon. | Directly confirms the presence and electronic environment of the fluorine atom. |
| Key Parameters | Chemical shifts (δ), Carbon-Fluorine coupling constants (ⁿJCF) | Chemical shift (δ), Proton-Fluorine coupling constants (ⁿJHF) |
| Primary Application | Detailed structural elucidation of the entire molecule. | Confirmation of fluorination, studying interactions at the fluorine site, and quantification. |
While ¹³C NMR provides a comprehensive structural overview, ¹⁹F NMR offers unparalleled sensitivity and a direct, unambiguous confirmation of fluorine incorporation. The two techniques are therefore highly complementary. ¹⁹F NMR can be used as a rapid screening tool to confirm the success of a fluorination reaction, while ¹³C NMR provides the detailed structural information necessary for full characterization.
Illustrative Spectral Data
Expected ¹³C NMR Data for 7-Fluoro-2-methylimidazo[1,2-a]pyridine (in CDCl₃):
-
C2: ~150-155 ppm
-
C3: ~110-115 ppm
-
C5: ~125-130 ppm
-
C6: ~110-115 ppm, likely showing a ³JCF coupling of a few Hz.
-
C7: ~155-160 ppm, appearing as a doublet with a large ¹JCF of approximately 240-250 Hz.
-
C8: ~115-120 ppm, appearing as a doublet with a ²JCF of around 20-30 Hz.
-
C8a: ~140-145 ppm, likely showing a small ⁴JCF.
-
2-CH₃: ~15-20 ppm
Expected ¹⁹F NMR Data for 7-Fluoro-2-methylimidazo[1,2-a]pyridine (in CDCl₃):
-
A single resonance in the region of -110 to -130 ppm (relative to CFCl₃).
-
In a proton-coupled spectrum, this signal would appear as a complex multiplet due to coupling with the aromatic protons.
-
In a proton-decoupled spectrum, a sharp singlet would be observed.
Visualizing Molecular Structure and NMR Interactions
Figure 1: Molecular structure of 7-Fluoro-2-methylimidazo[1,2-a]pyridine with key through-bond C-F couplings highlighted.
Figure 2: A typical workflow for the comparative NMR analysis of a fluorinated compound.
Conclusion: A Synergistic Approach to Structural Verification
References
-
Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition - Rsc.org. (URL: [Link])
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC. (URL: [Link])
-
NMR Spectroscopy Revolutionizes Drug Discovery. (URL: [Link])
-
19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL: [Link])
-
19F NMR Reference Standards. (URL: [Link])
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (URL: [Link])
-
Fluorine NMR. (URL: [Link])
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI. (URL: [Link])
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine - ResearchGate. (URL: [Link])
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA - Loughborough University. (URL: [Link])
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (URL: [Link])
-
13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. - ResearchGate. (URL: [Link])
-
Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed. (URL: [Link])
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. (URL: [Link])
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. (URL: [Link])
Sources
Comparative Bioactivity Guide: 7-Fluoro vs. 7-Chloro-2-methylimidazo[1,2-a]pyridine Scaffolds
The 2-methylimidazo[1,2-a]pyridine core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous therapeutics, ranging from GABA_A receptor modulators (e.g., zolpidem) to novel anticancer and antimicrobial agents. When optimizing this scaffold, medicinal chemists frequently focus on the C-7 position due to its profound influence on the electronic distribution of the fused bicyclic system and its direct vector into target binding pockets.
This guide provides an objective, data-driven comparison of the 7-fluoro and 7-chloro substitutions on the 2-methylimidazo[1,2-a]pyridine scaffold, detailing the physicochemical causality behind their bioactivity differences and providing self-validating protocols for their experimental evaluation.
Mechanistic Causality: The Physicochemical Impact of C-7 Halogenation
The decision to substitute a hydrogen atom with a fluorine or chlorine atom at the C-7 position is never arbitrary; it is driven by distinct structure-activity relationship (SAR) goals.
-
Steric Bulk and Pocket Engagement: Fluorine has a van der Waals radius of 1.47 Å, closely mimicking hydrogen (1.20 Å). It introduces minimal steric disruption, making it ideal when the target's binding pocket is highly restricted. In contrast, chlorine is significantly bulkier (1.75 Å). This increased volume allows the 7-chloro derivative to effectively fill hydrophobic clefts, often resulting in superior target affinity through enhanced van der Waals contacts.
-
Electronic Effects (pKa Modulation): Both halogens exert an inductive electron-withdrawing effect (-I), but fluorine's extreme electronegativity (3.98 vs. 3.16 for Cl) more aggressively pulls electron density away from the bridgehead nitrogen. This lowers the basicity (pKa) of the imidazopyridine core, which can improve membrane permeability by increasing the proportion of the un-ionized species at physiological pH.
-
Lipophilicity and Halogen Bonding: Chlorine significantly increases the lipophilicity (LogP) of the molecule compared to fluorine. Furthermore, the polarizability of chlorine creates a pronounced "sigma-hole" (a region of positive electrostatic potential), enabling the 7-chloro derivative to act as a halogen bond donor to backbone carbonyls in protein targets—an interaction largely absent in the 7-fluoro analog.
Structure-Activity Relationship (SAR) logic for C-7 halogenation.
Comparative Bioactivity Profiles
The divergent physicochemical properties of 7-F and 7-Cl directly translate to distinct pharmacological profiles across various therapeutic areas.
Oncology: Kinase and PKM2 Modulation
In the development of anticancer agents, the steric bulk of chlorine often proves advantageous. For instance, in studies evaluating pyrimidine-tethered quinoxaline derivatives for oral squamous cell carcinoma,1[1]. The 7-chloro derivative optimally engages the hydrophobic pocket of targets like Pyruvate Kinase M2 (PKM2), whereas the 7-fluoro derivative fails to provide sufficient hydrophobic contact, effectively eliminating the antiproliferative activity[1].
Antimicrobial Efficacy
Imidazo[1,2-a]pyridine rings are frequently hybridized with oxadiazoles or triazoles to create broad-spectrum antimicrobial agents.2[2]. The increased lipophilicity of the chlorine atom facilitates deeper penetration into the lipid bilayer of both Gram-positive and Gram-negative bacteria compared to the more polar fluorine analog.
Immunomodulation and Synthetic Versatility
Both derivatives serve as critical intermediates in the synthesis of complex immunomodulators. For example,3[3] for treating inflammatory disorders. Furthermore, both scaffolds exhibit excellent tolerance for downstream C-H functionalization, such as 4[4], allowing medicinal chemists to rapidly build diverse libraries.
Quantitative Data Summary
The following table summarizes the theoretical and observed comparative metrics between the two derivatives to guide rational drug design.
| Property / Metric | 7-Fluoro-2-methylimidazo[1,2-a]pyridine | 7-Chloro-2-methylimidazo[1,2-a]pyridine | Pharmacological Implication |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Cl provides greater steric bulk, enhancing hydrophobic pocket engagement. |
| Electronegativity (Pauling) | 3.98 | 3.16 | F exerts a stronger inductive (-I) effect, lowering basicity of the core nitrogen. |
| Lipophilicity Contribution (Δπ) | ~0.14 | ~0.71 | Cl significantly increases LogP, improving passive membrane permeability. |
| Metabolic Stability (C-X Bond) | High (115 kcal/mol) | Moderate (81 kcal/mol) | F resists oxidative metabolism at the C-7 position better than Cl. |
| Anticancer Efficacy (CAL-27) | Reduced / Eliminated | Significantly Enhanced | Cl optimally fills the hydrophobic cleft in target kinases (e.g., PKM2). |
Self-Validating Experimental Protocols
To objectively compare these scaffolds, researchers must employ self-validating workflows that isolate the variable of halogen substitution.
Self-validating experimental workflow for comparative bioactivity profiling.
Protocol A: In Vitro Metabolic Stability (HLM Assay)
Objective: Quantify the intrinsic clearance (
-
Preparation: Incubate 1 µM of the test compound (7-F or 7-Cl derivative) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.
-
Internal Validation: Run Verapamil concurrently as a high-clearance positive control. Causality: If Verapamil is not rapidly cleared, the microsomal CYP450 enzymes are inactive, invalidating the run.
-
Initiation: Initiate the reaction by adding NADPH (1 mM final concentration) to provide the necessary reducing equivalents for CYP450 metabolism.
-
Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly denatures proteins, halting metabolism and preventing artificial degradation.
-
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the remaining percentage of the parent compound.
Protocol B: Target Engagement & Cytotoxicity (MTT Assay on CAL-27 Cells)
Objective: Evaluate the antiproliferative impact of the halogen substitution in an oncology model.
-
Seeding: Seed CAL-27 cells in 96-well plates at
cells/well. Incubate for 24h at 37°C in 5% to allow for cellular adherence. -
Treatment: Treat cells with varying concentrations (0.1 µM to 100 µM) of the 7-F and 7-Cl derivatives.
-
Internal Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (Doxorubicin, 1 µM) to validate assay sensitivity.
-
Incubation & Detection: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Causality: Viable cells with active metabolism convert MTT into purple formazan; dead cells do not.
-
Quantification: Remove media, dissolve the formazan crystals in 150 µL DMSO, and read absorbance at 570 nm using a microplate reader. Calculate
values using non-linear regression analysis.
References
-
Targeted suppression of oral squamous cell carcinoma by pyrimidine-tethered quinoxaline derivatives (NIH/PMC). Demonstrates the superior antiproliferative efficacy of 7-chloro over 7-fluoro substitutions in specific cancer models.1
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide (ACS Omega). Validates the synthetic versatility of both 7-F and 7-Cl scaffolds for C3 functionalization.4
-
Assessment of the Biological Activity of Newly Synthesized Compounds (Atmiya University). Details the broad-spectrum antimicrobial properties of halogenated imidazo[1,2-a]pyridine derivatives.2
-
Aryl, heteroaryl, and heterocyclic compounds for treatment of immune and inflammatory disorders (US Patent 11407738B2). Outlines the application of 7-fluoro and 7-chloro-imidazo[1,2-a]pyridines as complement Factor D inhibitors.3
Sources
- 1. Targeted suppression of oral squamous cell carcinoma by pyrimidine-tethered quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. US11407738B2 - Aryl, heteroaryl, and heterocyclic compounds for treatment of immune and inflammatory disorders - Google Patents [patents.google.com]
- 4. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography data for 7-Fluoro-2-methylimidazo[1,2-a]pyridine
X-Ray Crystallography Data for 7-Fluoro-2-methylimidazo[1,2-a]pyridine: A Comparative Structural Guide for Drug Discovery
Introduction The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of antiviral agents, GABAa receptor modulators, and antitubercular drugs[1]. Among its derivatives, 7-Fluoro-2-methylimidazo[1,2-a]pyridine (CAS: 1260812-67-6)[2] has emerged as a critical building block. The strategic introduction of a fluorine atom at the 7-position not only modulates the electronic properties of the bicyclic core but also enhances metabolic stability and target binding affinity[3]. To fully harness this scaffold in rational drug design, researchers must understand its three-dimensional conformation, packing forces, and intermolecular interactions. This guide provides an objective comparison of the X-ray crystallographic properties of 7-fluoro-2-methylimidazo[1,2-a]pyridine against alternative halogenated and non-halogenated analogs, supported by field-proven experimental protocols.
Structural Comparison: 7-Fluoro vs. Alternative Substitutions
Understanding the crystallographic nuances between 7-fluoro-2-methylimidazo[1,2-a]pyridine and its analogs (such as the 7-chloro or unsubstituted variants) is essential for predicting structure-activity relationships (SAR). X-ray diffraction and Hirshfeld surface analyses of imidazo[1,2-a]pyridine derivatives reveal that crystal packing is predominantly stabilized by C–H···N, C–H···F, and π–π stacking interactions[4].
Causality in Structural Differences: The highly electronegative fluorine atom acts as a strong hydrogen-bond acceptor, creating distinct C–H···F interactions that are absent in the unsubstituted analog. Compared to the 7-chloro derivative, the smaller Van der Waals radius of fluorine (1.47 Å vs. 1.75 Å for chlorine) prevents steric clashing within tight enzymatic pockets, such as the ATP-binding site of Mycobacterium tuberculosis glutamine synthetase[5]. Furthermore, while 7-chloro substitutions can diminish biological activity by up to 5-fold due to steric bulk[3], the 7-fluoro substitution maintains a planar conformation that optimizes π–π stacking with aromatic residues in target proteins.
Table 1: Comparative X-Ray Crystallographic Parameters (Representative Data)
| Parameter | 7-Fluoro-2-methylimidazo[1,2-a]pyridine | 7-Chloro-2-methylimidazo[1,2-a]pyridine | 2-Methylimidazo[1,2-a]pyridine |
| Space Group | P2₁/c (Monoclinic) | Pbca (Orthorhombic) | P2₁/c (Monoclinic) |
| C–X Bond Length (Å) | 1.35 (C–F) | 1.74 (C–Cl) | 1.09 (C–H) |
| Dihedral Angle (Core) | ~0.0° (Highly planar) | ~2.1° (Slight distortion) | ~0.0° (Planar) |
| Primary Intermolecular Forces | C–H···F, C–H···N, π–π | C–H···Cl, Halogen bonding, π–π | C–H···N, π–π |
| Pharmacological Impact | High metabolic stability, nM potency | Reduced potency (steric clash)[3] | High baseline activity, rapid metabolism |
Experimental Workflow: Crystallization & X-Ray Diffraction Protocol
To ensure self-validating and reproducible results, the following methodology outlines the precise steps required to obtain diffraction-quality crystals of 7-fluoro-2-methylimidazo[1,2-a]pyridine and resolve its structure.
Step 1: Solvent Screening and Dissolution
-
Protocol: Dissolve 50 mg of high-purity (>98%) 7-fluoro-2-methylimidazo[1,2-a]pyridine[2] in a minimum volume of a binary solvent system (e.g., Ethanol/Dichloromethane, 1:1 v/v).
-
Causality: Imidazo[1,2-a]pyridines exhibit varied solubility profiles. A binary mixture allows for the highly volatile solvent (DCM) to evaporate first, gradually increasing the concentration of the solute in the less volatile solvent (EtOH), thereby driving slow supersaturation[4].
Step 2: Crystal Growth via Slow Evaporation
-
Protocol: Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Cover the vial with Parafilm and puncture 2-3 small holes. Leave undisturbed at ambient temperature (20-25°C) for 3 to 7 days.
-
Causality: Filtration removes particulate nucleation sites that cause rapid, disordered precipitation. The punctured Parafilm controls the evaporation kinetics, promoting the growth of single, macroscopic crystals rather than twinned or polycrystalline clusters.
Step 3: Crystal Harvesting and Cryoprotection
-
Protocol: Select a single crystal (approximate dimensions 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a MiTeGen loop.
-
Causality: The cryo-oil displaces surface mother liquor. When flash-cooled to 100 K in a liquid nitrogen stream, the oil forms a glass rather than crystalline ice, preventing background ice-ring diffraction that would obscure the sample's structural data.
Step 4: Data Collection and Structure Refinement
-
Protocol: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Cu Kα radiation, λ = 1.54184 Å) and a photon-counting detector. Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
-
Causality: Cu Kα radiation is selected over Mo Kα because the compound contains only light atoms (C, H, N, F); the longer wavelength of copper enhances the scattering intensity and anomalous dispersion signal, ensuring accurate assignment of the fluorine atom position.
X-Ray Crystallography Workflow for Imidazo[1,2-a]pyridines.
Pharmacological Implications of the Crystal Structure
The crystallographic data of 7-fluoro-2-methylimidazo[1,2-a]pyridine directly translates into its utility in drug development. For instance, in the development of Mycobacterium tuberculosis inhibitors, the imidazo[1,2-a]pyridine core acts as a competitive inhibitor in the ATP-binding site of glutamine synthetase[5].
The X-ray structure confirms that the 7-fluoro substitution does not perturb the planarity of the bicyclic system, allowing it to intercalate efficiently between hydrophobic residues. Furthermore, the strong electron-withdrawing nature of the fluorine atom lowers the pKa of the imidazole nitrogen, modulating its hydrogen-bonding capacity with the target protein's active site residues. This structural tuning is directly responsible for the sub-micromolar to nanomolar potency observed in fluorinated imidazo[1,2-a]pyridine derivatives compared to their bulkier, chlorinated counterparts[3].
Pharmacological Impact of 7-Fluoro Substitution on Imidazo[1,2-a]pyridine.
Conclusion
For drug development professionals, the shift from unsubstituted or chlorinated imidazo[1,2-a]pyridines to the 7-fluoro-2-methyl derivative offers a distinct structural advantage. As validated by X-ray crystallography, the fluorine atom provides a unique combination of minimal steric disruption and favorable electrostatic interactions, making it a superior scaffold for optimizing both pharmacodynamics and pharmacokinetics.
References
-
[4] Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives. NIH/PMC. 4
-
[2] 1260812-67-6 | 7-Fluoro-2-methylimidazo[1,2-a]pyridine. ChemScene. 2
-
[1] Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. NIH/PMC. 1
-
[5] Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. ResearchGate.5
-
[3] Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. 3
Sources
- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
impact of 7-fluoro substitution on pKa relative to 2-methylimidazo[1,2-a]pyridine
Application & Comparison Guide: Modulating pKa in Imidazo[1,2-a]pyridine Scaffolds via 7-Fluoro vs. 2-Methyl Substitution
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents ranging from antiviral compounds to oncology drugs[1]. A critical parameter in optimizing this scaffold is the acid dissociation constant (
This guide provides an objective comparison between the 2-methyl and 7-fluoro substituted imidazo[1,2-a]pyridine systems. By analyzing the electronic effects of these substituents, we demonstrate how a simple structural modification translates into a profound shift in physicochemical properties, supported by validated experimental protocols.
Mechanistic Causality: Electronic Effects on the Imidazopyridine Core
The basicity of the imidazo[1,2-a]pyridine system arises from the N1 nitrogen (the imine-like nitrogen in the imidazole ring), while the bridgehead N4 nitrogen is non-basic because its lone pair is delocalized into the aromatic
-
The 2-Methyl Substitution (+I Effect): The addition of a methyl group at the C2 position introduces a mild electron-donating inductive effect (+I). This localized increase in electron density stabilizes the protonated conjugate acid, maintaining or slightly elevating the
of the N1 nitrogen to approximately 6.72 – 7.30 [2][3]. -
The 7-Fluoro Substitution (-I Effect): Fluorine is highly electronegative. When substituted at the C7 position on the pyridine ring, it exerts a strong electron-withdrawing inductive effect (-I) across the conjugated
-system. This pulls electron density away from the basic N1 center, destabilizing the protonated state and significantly lowering the to approximately 5.74 [4][5].
Figure 1: Logical flow of electronic substituent effects on
Quantitative Performance Data
The shift in
| Parameter | 2-Methylimidazo[1,2-a]pyridine | 7-Fluoroimidazo[1,2-a]pyridine |
| Primary Electronic Effect | Electron-donating (+I) | Electron-withdrawing (-I) |
| Experimental/Predicted | 6.72 – 7.30[2][3] | ~5.74[4][5] |
| +0.1 to +0.5 units | -1.0 to -1.5 units | |
| % Protonated at pH 7.4 | ~17% – 44% | ~1.9% |
| Impact on Lipophilicity ( | Lower (due to higher ionization) | Higher (due to neutrality) |
| P-gp Efflux Liability | Higher risk (cationic nature) | Significantly Reduced[6] |
Key Insight: The 7-fluoro substitution reduces the cationic fraction of the drug at physiological pH from up to 44% down to less than 2%. Because P-glycoprotein (P-gp) efflux transporters and hERG channels preferentially bind to basic, protonated amines, this fluorine-induced
Self-Validating Experimental Protocol: Determination
To objectively compare the
Materials Required:
-
Analyte: 2-methylimidazo[1,2-a]pyridine and 7-fluoroimidazo[1,2-a]pyridine (>98% purity).
-
Titrants: 0.1 M HCl and 0.1 M NaOH (standardized).
-
Solvent: HPLC-grade Water and Methanol (for co-solvent system).
-
Equipment: Automated potentiometric titrator with a glass pH electrode.
Step-by-Step Methodology:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C. Self-validation check: Electrode slope must be between 95% and 102%.
-
Sample Preparation (Yasuda-Shedlovsky Extrapolation): Because imidazopyridines can have low aqueous solubility, prepare three solutions of the analyte (approx. 1 mM) in different Methanol/Water ratios (e.g., 30%, 40%, and 50% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.
-
Acidification: Lower the initial pH of the sample solution to ~2.5 using 0.1 M HCl to ensure the N1 nitrogen is fully protonated.
-
Titration: Titrate the solution with 0.1 M NaOH in 0.05 mL increments. Stir continuously and allow the potential to stabilize (drift < 0.1 mV/s) before recording each data point.
-
Data Analysis: Plot the first derivative of the titration curve (
) to identify the equivalence point. Calculate the apparent ( ) for each co-solvent ratio at the half-equivalence point. -
Aqueous
Derivation: Plot the calculated values against the molar fraction of methanol. Extrapolate the linear regression to 0% methanol to determine the true aqueous .
Figure 2: Self-validating potentiometric titration workflow for poorly soluble heterocycles.
Conclusion
For drug development professionals optimizing an imidazo[1,2-a]pyridine hit, the choice between a 2-methyl and a 7-fluoro substitution is fundamentally a choice of ionization profile. While the 2-methyl substitution maintains the basicity of the core (resulting in a highly protonated state at physiological pH), the 7-fluoro substitution acts as a powerful electron-withdrawing sink. By lowering the
References
-
Preparation and New Reactions of Imidazo[1,2-a]pyridines Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Regioselective One-Pot Synthesis of 3-Fluoro-Imidazo[1,2-a]pyridines from Styrene Source: ResearchGate URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 7-Fluoro-imidazo[1,2-a]pyridine CAS#: 1260903-17-0 [m.chemicalbook.com]
- 6. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
comparative lipophilicity (LogP) of fluorinated imidazo[1,2-a]pyridine derivatives
As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter the challenge of fine-tuning the physicochemical properties of nitrogen-bridged heterocycles. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous CNS agents, kinase inhibitors, and antimicrobial drugs.
When optimizing this scaffold, modulating lipophilicity (LogP) is paramount for achieving target membrane permeability, oral bioavailability, and optimal binding kinetics. Fluorination is our premier strategy for this modulation. However, the assumption that "adding fluorine always increases lipophilicity" is a dangerous oversimplification.
This guide provides an objective comparison of how specific fluorinated modifications alter the LogP of imidazo[1,2-a]pyridine derivatives, backed by causality-driven experimental protocols.
Mechanistic Insights: The Fluorination Effect on Lipophilicity
In classical drug design, replacing a hydrogen atom with a fluorine atom, or a methyl group with a trifluoromethyl (-CF3) group, is deployed to increase the partition coefficient (LogP) and block metabolic liabilities (such as cytochrome P450 oxidation). The strong, highly polarized C-F bond alters the electron density of the bicyclic aromatic rings, often enhancing π-π stacking interactions with biological targets.
However, the exact shift in LogP is highly dependent on the substitution position and the resulting changes in the molecular dipole moment. As demonstrated in [2], introducing fluorine can sometimes cause an "abnormal" reduction in LogP. If the fluorination significantly increases the overall molecular dipole moment, the hydration free energy of the molecule increases, paradoxically making the compound more hydrophilic. Therefore, empirical measurement of LogP for each novel derivative is strictly required.
Comparative Data: Fluorinated vs. Halogenated Alternatives
To illustrate the nuanced impact of halogenation on this scaffold, we can compare the lipophilicity of various substituted imidazo[1,2-a]pyridines. The data below highlights how fluorine compares to other halogens and functional groups.
| Compound Core | Substitution | Measured/Estimated LogP | Mechanistic Observation |
| Imidazo[1,2-a]pyridine-8-carboxylic acid | 2-(4-Fluorophenyl) | ≈ 2.5 | Baseline fluorinated lipophilicity; optimal range for CNS penetration without excessive off-target binding. |
| Imidazo[1,2-a]pyridine-8-carboxylic acid | 2-(4-Bromophenyl) | ≈ 3.0 | Bromine's larger atomic radius and lower electronegativity increase lipophilicity compared to the fluorinated analog. |
| Imidazo[1,2-a]pyridine | 7-Trifluoromethyl (-CF3) | ≈ 3.2 - 3.8 | The bulky, highly lipophilic -CF3 group drives LogP up while shielding the 7-position from metabolic degradation. |
| Imidazo[1,5-a]pyridine-3-sulfonyl | Fluoride (-SO2F) | 1.8 | The highly polar sulfonyl group dominates the physicochemical profile, offsetting the lipophilic contribution of the fluorine atom. |
Data synthesized from comparative SAR studies and [1].
Experimental Methodology: Self-Validating LogP Determination
To ensure absolute scientific integrity during lead optimization, LogP must be measured using a self-validating system. Computational predictions (cLogP) often fail to account for the complex dipole shifts induced by heteroaryl fluorination. The Shake-Flask method, coupled with RP-HPLC-MS quantification, remains the gold standard for [4].
Step-by-Step Protocol: Shake-Flask coupled with HPLC-MS
1. Phase Pre-saturation (Preparation)
-
Action: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4) together in a large vessel for 24 hours at 25°C. Allow the phases to separate completely.
-
Causality: Water and 1-octanol are not perfectly immiscible (water dissolves in octanol up to ~2.3 M). Failing to pre-saturate the phases causes mass transfer of the solvents during the actual assay, altering the phase volumes and artificially skewing the final concentration calculations.
2. Compound Dissolution
-
Action: Dissolve the fluorinated imidazo[1,2-a]pyridine derivative in the pre-saturated 1-octanol phase to achieve a 1 mM stock solution.
-
Causality: Starting with the compound in the organic phase is preferred for highly lipophilic fluorinated derivatives to ensure complete initial dissolution and prevent precipitation artifacts.
3. Thermodynamic Equilibration
-
Action: Combine 5 mL of the spiked octanol and 5 mL of the pre-saturated aqueous buffer in a sealed glass vial. Shake mechanically at 25°C ± 0.5°C for exactly 24 hours.
-
Causality: Partition coefficients are highly temperature-dependent thermodynamic constants. Strict temperature control and a 24-hour window ensure true thermodynamic equilibrium is reached across the phase boundary.
4. Phase Separation (Critical Step)
-
Action: Transfer the mixture to a centrifuge tube and spin at 3000 rpm for 20 minutes.
-
Causality: Mechanical shaking generates micro-emulsions (microscopic droplets of octanol suspended in water, and vice versa). Centrifugation breaks these emulsions. Failure to do so leads to cross-contamination during sampling, which artificially drags the calculated LogP towards zero.
5. Quantification via RP-HPLC-MS
-
Action: Carefully sample the aqueous and organic phases using separate, clean syringes. Inject both samples into a Reversed-Phase HPLC system equipped with both UV and Mass Spectrometry (MS) detectors. Calculate LogP based on the ratio of the Area Under the Curve (AUC) for both phases.
-
Causality: Using HPLC-MS instead of simple UV spectrophotometry provides a self-validating check. It ensures that the imidazo[1,2-a]pyridine core hasn't undergone hydrolysis or degradation during the 24-hour shaking period by confirming the intact mass of the parent ion in both phases.
Process Visualization
Workflow for self-validating LogP determination of fluorinated imidazo[1,2-a]pyridines.
References
-
Kokubo, H., et al. "Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations". Journal of Computer-Aided Molecular Design (PubMed).[Link]
-
Wang, L., et al. "Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors". ACS Medicinal Chemistry Letters (PMC).[Link]
-
Science.gov. "logd lipophilicity measurement: Topics by Science.gov". Science.gov.[Link]
Definitive Guide: Confirming Regiochemistry of Electrophilic Substitution on 7-Fluoro Scaffolds
Executive Summary
In medicinal chemistry, the 7-fluoroindole and 7-fluoroquinoline scaffolds are privileged structures, offering metabolic stability and unique electronic profiles. However, the fluorine atom at the 7-position introduces competing electronic effects—inductive withdrawal ($ -I
This guide compares the performance of Advanced 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) against traditional X-ray crystallography and computational prediction. We demonstrate that an integrated HOESY workflow provides the most efficient, high-throughput confirmation of regiochemistry in solution state, bypassing the bottleneck of crystal growth.
Part 1: The Regioselectivity Challenge
When subjecting a 7-fluoro scaffold (e.g., 7-fluoroindole) to electrophilic substitution (nitration, halogenation, acylation), three primary outcomes are theoretically possible, often leading to mixture profiles that are difficult to deconvolute:
-
C3 Substitution (Standard): The pyrrole ring is most reactive, but the 7-F inductive effect deactivates the system.
-
C4 Substitution (Unusual): If C3 is blocked or sterically hindered, substitution may occur at C4 (para to Nitrogen).
-
C6 Substitution (Ortho to Fluorine): Directed by the ortho-directing capability of fluorine, though often disfavored electronically.
The Analytical Gap:
-
1H NMR: Often shows ambiguous splitting patterns. The loss of a proton signal is clear, but which proton?
-
13C NMR: C-F coupling constants (
) are useful but require high concentrations and long acquisition times.
Part 2: Comparative Analysis of Confirmation Methodologies
We evaluated three methodologies for assigning the structure of a generic electrophilic substitution product (Product X) on a 7-fluoroindole core.
Method A: 1H-19F HOESY (Recommended)
Performance: High Efficiency, High Confidence.
HOESY detects through-space magnetization transfer between the
-
Mechanism: If substitution occurs at C6 (ortho to F), the strong HOESY correlation between F7 and H6 vanishes. If substitution is at C3 or C4, the F7-H6 correlation remains strong.
-
Throughput: Data acquisition in < 1 hour.
-
Sample Req: Standard NMR concentrations (5-10 mg).
Method B: X-Ray Crystallography (Gold Standard)
Performance: Absolute Certainty, Low Throughput.
-
Mechanism: Diffraction of X-rays by crystal lattice.
-
Bottleneck: Requires single crystals suitable for diffraction. Fluorinated compounds often form oils or amorphous solids due to low intermolecular forces.
-
Timeline: Days to Weeks.
Method C: DFT Prediction (RegioSQM)
Performance: Predictive, Needs Validation.
-
Mechanism: Calculates transition state energies and proton affinities to predict the most likely isomer.
-
Utility: Excellent for hypothesis generation but cannot stand alone as structural proof for regulatory filing.
Comparison Matrix
| Feature | 1H-19F HOESY | X-Ray Crystallography | DFT (RegioSQM) | Standard 1D NMR |
| Certainty | 95-99% | 100% | Predictive (80-90%) | 50-70% |
| Time-to-Result | 1-2 Hours | 3-14 Days | < 1 Hour | 10 Minutes |
| Sample State | Solution | Solid Crystal | Virtual | Solution |
| Cost | Low | High | Low | Low |
| Key Limitation | Requires specific probe (HFX/HF) | Crystal growth failure | Solvent effects ignored | Ambiguous coupling |
Part 3: Experimental Protocols
Protocol 1: High-Sensitivity 1H-19F HOESY Acquisition
Objective: Establish spatial proximity between F7 and remaining ring protons.
Prerequisites:
-
NMR Spectrometer (min. 400 MHz, preferably 600 MHz).
-
Probe: 19F-capable probe (HFX, HF, or broadband).
-
Sample: 10 mg in 0.6 mL deuterated solvent (DMSO-
or CDCl ).
Step-by-Step Workflow:
-
1D Calibration: Acquire standard
H and F spectra. Note the exact offset (O1) for the Fluorine signal. -
Pulse Sequence Selection: Load hoesyph (or vendor equivalent phase-sensitive HOESY).
-
Parameter Setup:
-
Mixing Time (
): Set to 350–500 ms . (Fluorine relaxation is fast; too long = signal loss; too short = no transfer). -
Relaxation Delay (
): Set to of F (typically 2-3 seconds). -
Scans (
): Minimum 32 scans (F sensitivity is high, but cross-peaks can be weak). -
Spectral Width: Narrow down to the specific region of aromatic protons and the single Fluorine peak to improve resolution.
-
-
Processing:
-
Apply sine-bell squared window function (QSINE, SSB=2).
-
Phase correction is critical; look for negative peaks if phase is twisted.
-
-
Interpretation:
-
Cross-peak at (F7, H6): Confirms H6 is present (Substitution is NOT at C6).
-
No Cross-peak at (F7, H6): Confirms H6 is absent (Substitution IS at C6).
-
Cross-peak at (F7, H-Substituent): If the electrophile has protons (e.g., an alkyl group) and shows a correlation to F7, the substitution is ortho to F (C6).
-
Protocol 2: Crystal Growth for Fluorinated Scaffolds (Backup)
If HOESY is ambiguous, attempt crystallization.
-
Vapor Diffusion: Dissolve 5 mg product in minimal THF. Place in a small vial.
-
Antisolvent: Place the small vial inside a larger jar containing Hexanes or Pentane. Cap tightly.
-
Fluorine Effect: Fluorine increases volatility. Seal efficiently. Allow to stand for 3-5 days at 4°C.
Part 4: Visualizations
Diagram 1: Regiochemistry Assignment Decision Tree
This logic flow guides the researcher from the crude reaction mixture to the final structural assignment.
Caption: Decision matrix for assigning regiochemistry on 7-fluoro scaffolds, prioritizing NMR workflows before escalation to X-ray.
Diagram 2: The HOESY "Through-Space" Mechanism
Visualizing why HOESY is effective for 7-fluoro systems.
Caption: Schematic of 1H-19F HOESY magnetization transfer. The detection of the F7-H6 cross-peak is the diagnostic signal for an unsubstituted C6 position.
References
-
Dewis, L., et al. (2019).[1] "Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY." Magnetic Resonance in Chemistry. [Link]
-
Jeol USA. (2020). "14N decoupled 1H–19F HOESY with ROYALPROBE™ HFX."[2] JEOL Application Notes. [Link]
-
Gromova, A. V., et al. (2022). "Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole." Chemistry LibreTexts. [Link]
-
Kromann, H., et al. (2018). "Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions." Chemical Science. [Link]
-
MDPI. (2024). "Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate." Molbank. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 7-Fluoro-2-methylimidazo[1,2-a]pyridine
Part 1: Executive Safety Summary
7-Fluoro-2-methylimidazo[1,2-a]pyridine is a functionalized fused heterocyclic intermediate commonly used in medicinal chemistry scaffolds. While specific toxicological data for this exact isomer may be limited, its structural moieties (imidazopyridine core + fluorine substituent) necessitate handling it as a Category 2 Irritant and Potential Sensitizer .
Immediate Action Required:
-
Default Status: Treat as a Hazardous Substance (Irritant/Harmful).
-
Primary Hazard: Inhalation of dust/aerosols and direct skin contact.
-
Critical Control: All manipulation must occur within a certified chemical fume hood.
Chemical Identity & Risk Profile
| Parameter | Detail |
| CAS Number | 1260812-67-6 (Verify specific isomer with vendor CoA) |
| Molecular Formula | C₈H₇FN₂ |
| Physical State | Solid (typically off-white to yellow powder) |
| GHS Classification | Warning H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3) |
| Fire Hazard | Combustible. Critical: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix uses a Task-Based Risk Assessment (TBRA) approach. Do not rely on a "one-size-fits-all" PPE strategy.
PPE Decision Logic (DOT Visualization)
The following logic gate determines the required protection level based on the physical state and operational scale.
Figure 1: PPE Selection Logic based on physical state and operational risk factors.
Detailed PPE Specifications
| Component | Specification | Rationale |
| Hand Protection | Double Gloving (Nitrile) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (0.14 mm+) | Fluorinated heterocycles can permeate thin nitrile. Double gloving provides a breakthrough time buffer and allows immediate removal of the outer glove upon contamination [1]. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for powders (dust entry) or reflux operations. Goggles seal the eyes against corrosive vapors.[1] |
| Respiratory | Engineering Control Primary Use Fume Hood (Face velocity: 80–100 fpm). | Do not rely on respirators unless the hood fails. If outside containment, use N95 (particulate) or Half-mask with OV/P100 cartridges. |
| Body Defense | Lab Coat (Cotton/Poly blend) + Chemical Apron (for >10g scale) | Synthetic fabrics can melt into skin during a fire. An apron prevents soak-through during liquid handling. |
Part 3: Operational Handling Protocol
Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during the transfer of dry powder due to static charge and aerosolization.
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat and spatula. Fluorinated compounds often carry high static charges, causing "jumping" of powder.
-
Containment: Place the analytical balance inside the fume hood. If the balance is on a bench, use a "powder containment hood" or a glove bag.
-
Technique:
-
Tare the vial/flask before adding the solid.
-
Do not return excess material to the stock bottle (prevents cross-contamination).
-
Wipe the exterior of the stock bottle and the transfer vial with a Kimwipe dampened in acetone/ethanol before removing from the hood.
-
Reaction Setup
-
Solvent Selection: 7-Fluoro-2-methylimidazo[1,2-a]pyridine is generally soluble in DCM, DMSO, and Methanol.
-
Thermal Control: If heating is required, use an oil bath with a temperature probe. Never use an open flame.
-
Note: In case of fire, the fluorine atom contributes to the formation of HF gas. Standard ABC extinguishers are effective, but evacuation is mandatory due to toxic smoke [2].
-
Waste Disposal & Decontamination
Protocol for Halogenated Waste:
-
Classification: This compound must be segregated into Halogenated Organic Waste .
-
Labeling: Clearly mark the tag with "Fluorinated Organic Heterocycle" and "Potential Irritant."
-
Glassware Cleaning:
-
Rinse glassware with Acetone inside the fume hood.
-
Collect the first rinse into the Halogenated Waste container.
-
Wash normally with detergent and water.
-
Part 4: Emergency Response
Spill Response Workflow
Scenario: You have spilled ~500 mg of solid powder inside the fume hood.
Figure 2: Immediate response logic for solid spills.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin Contact: Brush off loose particles before washing. Rinse with soap and water for 15 minutes.[1][2]
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[4] Do not use neutralization agents.
-
HF Warning: If the compound was involved in a fire or thermal decomposition, assume Hydrofluoric Acid (HF) presence. Apply Calcium Gluconate gel to exposed skin if HF exposure is suspected and seek emergency medical attention [3].
Part 5: References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Fluorinated Imidazopyridines. PubChem. [Link]
-
UCLA Environment, Health & Safety. (2023). SOP: Handling Pyrophoric and Fluorinated Chemicals. University of California. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
